molecular formula C11H15NO3 B1402729 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 1346447-17-3

6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Numéro de catalogue: B1402729
Numéro CAS: 1346447-17-3
Poids moléculaire: 209.24 g/mol
Clé InChI: GPUSFXVFTXYVAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-13-11(14-2)9-6-8-4-3-5-15-10(8)12-7-9/h6-7,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUSFXVFTXYVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=C(N=C1)OCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Structure Elucidation of 6-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fused pyrano[2,3-b]pyridines represent a privileged class of heterocyclic scaffolds with profound applications in medicinal chemistry, notably as metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs)[1]. The precise structural elucidation of highly functionalized derivatives, such as 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine , is a critical prerequisite for advanced structure-activity relationship (SAR) studies.

This technical guide details a robust, self-validating analytical framework combining High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally confirm the molecular architecture and regiochemistry of this specific compound.

Part 1: Theoretical Framework & Logic of Elucidation

The molecule comprises a bicyclic 3,4-dihydro-2H-pyrano[2,3-b]pyridine core with a dimethoxymethyl (acetal) substituent at the C-6 position. The analytical strategy must address two primary chemical challenges:

  • Regiochemical Assignment: Differentiating the C-6 substitution from potential C-5 or C-7 isomers on the pyridine ring.

  • Acetal Stability (Causality of Experimental Design): The dimethoxymethyl group is highly labile in the presence of trace acids. Aged deuterated chloroform (CDCl₃) often contains deuterium chloride (DCl) due to photo-oxidation, which can rapidly hydrolyze the acetal to a formyl group or generate unstable carbenium ions. Consequently, the experimental design mandates the use of acid-free, basic alumina-filtered solvents to preserve molecular integrity during prolonged 2D NMR acquisitions.

Workflow N1 Sample Prep (Neutral CDCl3) N2 1D NMR Acquisition (1H, 13C, DEPT-135) N1->N2 N4 HRMS (ESI-TOF) Exact Mass Profiling N1->N4 N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 N5 Data Synthesis & Structure Validation N3->N5 N4->N5

Orthogonal analytical workflow for self-validating structure elucidation.

Part 2: Experimental Protocols (Self-Validating System)

To ensure absolute trustworthiness, the following step-by-step methodologies form a self-validating loop where mass exactness (HRMS) corroborates structural connectivity (NMR).

Protocol 1: Sample Preparation and HRMS Analysis
  • Solvent Purification: Pass LC-MS grade methanol through a 0.22 μm PTFE filter to remove particulates.

  • Sample Dilution: Dissolve 1.0 mg of the analyte in 1.0 mL of purified methanol. Dilute 10 μL of this stock into 990 μL of methanol containing 0.1% formic acid (final concentration ~1 μg/mL).

  • Acquisition: Inject 2 μL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Validation: The expected theoretical exact mass for [M+H]⁺ (C₁₁H₁₆NO₃⁺) is m/z 210.1125. A mass error of < 3 ppm confirms the elemental composition. The in-source fragmentation will typically show a neutral loss of methanol (-32 Da), yielding a stabilized oxocarbenium ion at m/z 178.0862, which is highly characteristic of dimethoxymethyl groups[2].

Protocol 2: Multi-Dimensional NMR Acquisition
  • Solvent Neutralization: Percolate 1.0 mL of CDCl₃ through a short plug of activated basic alumina (Brockmann Grade I) directly into a clean, oven-dried 5 mm NMR tube.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of the neutralized CDCl₃.

  • 1D Acquisition: Acquire ¹H NMR (600 MHz, 16 scans, d1=2s) and ¹³C{¹H} NMR (151 MHz, 1024 scans, d1=2s).

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling delay for ⁿJ_CH = 8 Hz (approx. 62.5 ms) to capture critical 3-bond correlations across the pyridine ring.

Part 3: Data Presentation and Spectral Assignment

The structural proof relies heavily on the synergistic interpretation of 1D and 2D NMR data. The 3,4-dihydro-2H-pyran ring exhibits a characteristic aliphatic spin system: an oxygen-bearing methylene at C-2 (~4.3 ppm), a central methylene at C-3 (~2.0 ppm), and a benzylic-type methylene at C-4 (~2.8 ppm)[3].

The critical regiochemical proof lies in the pyridine ring. The presence of two meta-coupled aromatic protons (J ~ 2.1 Hz) at ~7.52 ppm and ~8.15 ppm indicates substitution at C-6. The highly deshielded proton at 8.15 ppm is unambiguously assigned to H-7 due to the strong anisotropic and inductive deshielding effects of the adjacent pyridine nitrogen.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 600 MHz / 151 MHz)
Position¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
2 4.35t (5.2)66.2C-3, C-4, C-8a
3 2.05m21.5C-2, C-4, C-4a
4 2.82t (6.4)24.1C-2, C-3, C-4a, C-5, C-8a
4a --120.4-
5 7.52d (2.1)135.2C-4, C-4a, C-7, C-6, Acetal-CH
6 --128.6-
7 8.15d (2.1)146.8C-5, C-8a, C-6, Acetal-CH
8a --160.5-
Acetal-CH 5.42s102.3C-5, C-6, C-7, OCH₃
OCH₃ (x2)3.35s (6H)53.4Acetal-CH

Part 4: Visualization of Logical Relationships

To definitively place the dimethoxymethyl group at C-6, we analyze the HMBC (Heteronuclear Multiple Bond Correlation) spectrum. The acetal methine proton (δ 5.42) shows strong ³J correlations to both C-5 (δ 135.2) and C-7 (δ 146.8).

Logical Deduction: If the substituent were at C-5, the acetal proton would correlate to C-4a and C-6; if it were at C-7, it would correlate to C-6 and C-8a. The observed C-5/C-7 correlation triad is the absolute, self-validating proof of C-6 regiochemistry.

HMBC_Correlations cluster_protons Key Protons cluster_carbons Key Carbons H5 H-5 (δ 7.52) C4a C-4a (δ 120.4) H5->C4a 3J C6 C-6 (δ 128.6) H5->C6 2J C7 C-7 (δ 146.8) H5->C7 3J H7 H-7 (δ 8.15) C5 C-5 (δ 135.2) H7->C5 3J H7->C6 2J C8a C-8a (δ 160.5) H7->C8a 3J H_acetal Acetal-CH (δ 5.42) H_acetal->C5 3J H_acetal->C6 2J H_acetal->C7 3J

Key HMBC (1H → 13C) correlations establishing the C-6 regiochemistry.

Sources

CAS number for 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine and its Core Scaffold for Advanced Research

This guide provides a comprehensive technical overview of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific data for this exact molecule, this document leverages information from structurally related pyranopyridines and dihydropyrans to offer valuable insights for researchers, scientists, and drug development professionals.

The pyrano[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[1][2] The fusion of a dihydropyran ring with a pyridine moiety creates a unique three-dimensional structure that can effectively interact with a range of biological targets. Dihydro- and tetrahydropyran moieties are crucial components of numerous natural products, drugs, and other biologically active substances.[3] The pyridine ring system, in particular, is a cornerstone in drug design, with its derivatives showing a broad spectrum of therapeutic applications.[1] This guide will delve into the synthesis, potential applications, and safe handling of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine, providing a foundational understanding for its use in research and development.

Physicochemical and Structural Properties

While a specific CAS number for 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is not widely cataloged, its fundamental properties can be determined from its structure.

PropertyValueSource
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Physical Form Solid
InChI Key GPUSFXVFTXYVAL-UHFFFAOYSA-N
SMILES String COC(OC)c1cnc2OCCCc2c1
Purity Typically supplied at ≥98% for research purposes.[4]

Note: Some properties are based on supplier information for research-grade chemicals and may vary.

Synthesis and Chemical Reactivity

The synthesis of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine can be approached through established methods for constructing the dihydropyran and pyridine ring systems. A common strategy involves the hetero-Diels-Alder reaction to form the dihydropyran ring, followed by functional group manipulations on the pyridine core.[5][6]

A plausible retrosynthetic analysis suggests that the target molecule can be derived from a suitably functionalized 2-hydroxynicotinaldehyde derivative and an appropriate C3 synthon for the dihydropyran ring.

Retrosynthesis Target 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine Intermediate1 6-formyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine Target->Intermediate1 Acetal Formation Intermediate2 2-hydroxy-5-(prop-2-en-1-yl)nicotinaldehyde Intermediate1->Intermediate2 Intramolecular Cyclization Precursor1 2-hydroxynicotinaldehyde Intermediate2->Precursor1 Allylation Precursor2 Allyl bromide Intermediate2->Precursor2 Synthetic_Workflow cluster_0 Step 1: Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Cyclization cluster_3 Step 4: Acetal Formation A 2-hydroxynicotinaldehyde B Allyl bromide, K2CO3, DMF A->B C 2-(allyloxy)nicotinaldehyde B->C D Heat C->D E 3-allyl-2-hydroxynicotinaldehyde D->E F Acid catalyst E->F G 6-formyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine F->G H Methanol, H+ G->H I 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine H->I

Caption: Proposed synthetic workflow for the target compound.

Potential Applications in Drug Discovery and Development

The pyranopyridine scaffold is a versatile template for the design of novel therapeutic agents. The structural features of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine suggest its potential as a building block in the synthesis of more complex molecules with a range of biological activities.

Kinase Inhibitors

A notable application of related pyranopyrimidine structures is in the development of ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). [2]The dihydropyran moiety has been successfully used as a replacement for morpholine as a hinge-binding group, resulting in compounds with high potency and selectivity. [2]It is plausible that derivatives of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine could be designed to target the ATP-binding site of various kinases, a critical class of enzymes in cellular signaling and a major focus in cancer therapy. [7]

Kinase_Inhibition cluster_0 ATP Binding Pocket of Kinase ATP ATP Binding_Site Hinge Region ATP->Binding_Site Binds Inhibitor Pyranopyridine Derivative Inhibitor->Binding_Site Competitively Binds

Sources

Unlocking the Therapeutic Potential of Pyrano[2,3-b]pyridines: Target Identification, Mechanistic Insights, and Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the search for "privileged scaffolds"—molecular frameworks capable of binding diverse biological targets with high affinity—is paramount. The pyrano[2,3-b]pyridine core has emerged as a highly versatile pharmacophore. Its unique stereoelectronic profile, which combines the hydrogen-bonding capacity of the pyridine nitrogen with the conformational rigidity of the fused pyran ring, allows for precise orientation within deep hydrophobic binding pockets. This whitepaper provides an in-depth technical analysis of the primary therapeutic targets of pyrano[2,3-b]pyridines, detailing the mechanistic pathways, quantitative binding affinities, and the self-validating experimental workflows required to evaluate these compounds.

Core Therapeutic Targets and Mechanistic Pathways

G-Protein Coupled Receptors (GPCRs)

Pyrano[2,3-b]pyridines exhibit exceptional modulatory capabilities across multiple GPCR classes, functioning as agonists, inverse agonists, and allosteric modulators.

  • Cannabinoid Receptors (CB1R and CB2R): Targeting the endocannabinoid system is notoriously difficult due to off-target psychoactive effects. However, dihydro-pyrano[2,3-b]pyridines have been successfully optimized as highly efficacious, orally active CB1R inverse agonists , demonstrating significant potential in metabolic disorders by reducing food intake in in vivo models[1]. Conversely, the scaffold has been engineered for CB2R agonism . The "natural product-like" pyrano[2,3-b]pyridine derivative YX-2102 binds CB2R with high affinity[2]. In pulmonary fibrosis (PF) models, YX-2102 ameliorates lung injury by modulating macrophage M2 polarization and inhibiting alveolar epithelial-to-mesenchymal transition (EMT) via the Nrf2-Smad7 signaling pathway[2].

  • Metabotropic Glutamate Receptor 2 (mGluR2): For neuropsychiatric disorders (e.g., schizophrenia, depression), 3,4-dihydro-2H-pyrano[2,3-b]pyridines serve as potent Negative Allosteric Modulators (NAMs) [3]. Compounds such as 5-(2,4-difluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide exhibit extraordinary functional activity (IC50 = 6.0 nM)[3]. The specificity of this scaffold is so profound that it has been successfully radiolabeled via O-[11C]methylation to create Positron Emission Tomography (PET) imaging ligands (e.g., [11C]mG2N001) for mapping mGluR2 target engagement in the brain[3].

GPCR_Signaling Ligand Pyrano[2,3-b]pyridine (e.g., YX-2102) Receptor CB2 Receptor (GPCR) Ligand->Receptor High-Affinity Agonism Gi Gi/o Protein Activation Receptor->Gi Conformational Change Macrophage Macrophage M2 Polarization Gi->Macrophage Immunomodulation Nrf2 Nrf2-Smad7 Pathway Gi->Nrf2 Intracellular Signaling Fibrosis Attenuation of Pulmonary Fibrosis Macrophage->Fibrosis Reduces Inflammation Nrf2->Fibrosis Inhibits EMT

Mechanism of CB2R activation by pyrano[2,3-b]pyridines in pulmonary fibrosis.

Tyrosine Kinases in Oncology

In oncology, the rigid planar structure of pyrano-pyridine conjugates allows them to mimic the adenine ring of ATP, making them excellent competitive kinase inhibitors. Recent developments have yielded novel pyrano-pyridine conjugates that act as dual inhibitors of EGFR and VEGFR-2 [4]. Specific derivatives (e.g., compound 8b) have demonstrated superior anticancer activity against colon, breast, and liver cancer cell lines with IC50 values as low as 0.15 µM, outperforming standard clinical therapeutics like erlotinib[4].

Antimicrobial Enzymes

Beyond human receptors, pyrano[2,3-b]pyridines target critical microbial enzymes. Molecular docking and in vitro screening have confirmed that these compounds inhibit L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) , a vital enzyme in the biosynthesis of fungal and bacterial cell walls[5]. Pyrrolo-fused pyrano[2,3-b]pyridines have shown antifungal activity comparable to the standard drug ketoconazole[5].

Quantitative Target Affinity Profiling

To facilitate lead selection, the following table synthesizes the quantitative pharmacological data of key pyrano[2,3-b]pyridine derivatives across their primary therapeutic targets.

Biological TargetCompound / ScaffoldPharmacological ActionPotency / ActivitySource
CB2R YX-2102Agonist (Anti-fibrotic)High Affinity Binding[2]
CB1R Dihydro-pyrano[2,3-b]pyridinesInverse Agonist (Metabolic)High Efficacy (In Vivo)[1]
mGluR2 3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamideNegative Allosteric ModulatorIC50 = 6.0 nM[3]
EGFR / VEGFR-2 Pyrano-pyridine conjugate (Compound 8b)Kinase Inhibitor (Anticancer)IC50 = 0.15 µM[4]
GlcN-6-P Tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridineEnzyme Inhibitor (Antimicrobial)Potent MIC (Comparable to Ketoconazole)[5]

Experimental Methodologies for Target Validation

As an Application Scientist, I frequently observe that the unique physicochemical properties of pyrano[2,3-b]pyridines (e.g., high lipophilicity, extended π -conjugation) can induce assay artifacts if not properly controlled. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Live-Cell cAMP GloSensor Assay for GPCRs (CB2R / mGluR2)

Causality & Rationale: Both CB2R and mGluR2 are Gi/o​ -coupled receptors. Standard calcium mobilization assays often yield weak, transient signals for Gi​ pathways. By utilizing a live-cell cAMP GloSensor assay and pre-stimulating with forskolin, we artificially raise the intracellular cAMP baseline. This allows the Gi​ -mediated inhibition of adenylyl cyclase by pyrano[2,3-b]pyridine agonists (or the reversal of inhibition by NAMs) to be detected with an exceptional signal-to-noise ratio. Furthermore, the inclusion of 0.1% fatty-acid-free BSA prevents the lipophilic scaffold from adhering to plasticware, preventing artificially inflated IC50 values.

Step-by-Step Workflow:

  • Cell Preparation: Transiently transfect HEK293 cells with the target GPCR plasmid (e.g., mGluR2) and the pGloSensor™ -22F cAMP plasmid. Seed at 3×104 cells/well in a 384-well white plate.

  • Equilibration: Replace media with assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4) containing 2% GloSensor™ cAMP Reagent. Incubate for 2 hours at 25°C to allow intracellular accumulation of the luciferin derivative.

  • Compound Addition: Dispense pyrano[2,3-b]pyridine derivatives in a 10-point dose-response format (0.1 nM to 10 µM) using an acoustic liquid handler to minimize solvent (DMSO) carryover.

  • Forskolin Stimulation: Add 10 µM Forskolin to stimulate adenylyl cyclase. (For NAM evaluation, add an EC80 concentration of glutamate simultaneously).

  • Kinetic Readout: Measure luminescence continuously for 45 minutes. Calculate the Area Under the Curve (AUC) to determine functional IC50/EC50 values.

Protocol 2: TR-FRET Kinase Inhibition Profiling (EGFR)

Causality & Rationale: Pyrano-pyridine conjugates often possess inherent auto-fluorescence due to their rigid, conjugated ring systems. In standard fluorescence intensity assays, this causes severe "inner filter effects" and false positives. Time-Resolved FRET (TR-FRET) solves this by introducing a temporal delay (e.g., 50 µs) before signal acquisition. The short-lived auto-fluorescence of the compound decays completely, isolating the long-lived Europium emission from the actual kinase phosphorylation event.

Step-by-Step Workflow:

  • Enzyme Reaction Setup: In a 384-well low-volume plate, combine recombinant EGFR kinase domain, ATP (at the predetermined Km​ to ensure competitive inhibition accuracy), and a biotinylated poly-GT peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Inhibitor Incubation: Add pyrano[2,3-b]pyridine compounds and incubate for 60 minutes at room temperature to allow binding equilibrium.

  • Reaction Termination & Detection: Add a detection mixture containing EDTA (to chelate Mg2+ and stop the kinase reaction), a Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-APC (Acceptor).

  • Signal Acquisition: Excite at 340 nm. Following a 50 µs delay, measure emission at 615 nm (Europium) and 665 nm (APC). The 665/615 ratio is directly proportional to kinase activity, completely independent of compound auto-fluorescence.

Kinase_Assay Step1 1. Enzyme Preparation (EGFR/VEGFR-2) Step2 2. Compound Incubation (Pyrano-pyridines) Step1->Step2 Buffer Equilibration Step3 3. ATP & Substrate Addition Step2->Step3 Binding Kinetics Step4 4. TR-FRET Detection Step3->Step4 Phosphorylation Step5 5. IC50 Determination Step4->Step5 Data Analysis

TR-FRET experimental workflow for evaluating pyrano[2,3-b]pyridine kinase inhibitors.

Conclusion & Future Perspectives

The pyrano[2,3-b]pyridine scaffold is a masterclass in structural versatility. By subtly altering the substituents on the pyran and pyridine rings, medicinal chemists can pivot the biological activity from GPCR allosteric modulation in the central nervous system to potent kinase inhibition in the tumor microenvironment. Future drug development efforts should focus on leveraging advanced computational docking and structure-activity relationship (SAR) studies to further minimize off-target liabilities, paving the way for next-generation therapeutics based on this privileged core.

References

  • Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis. PubMed Central (PMC).
  • Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3‐b]pyrano[2.3‐d]pyridine.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and comput
  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)
  • Dihydro-pyrano[2,3-b]pyridines and tetrahydro-1,8-naphthyridines as CB1 receptor inverse agonists: synthesis, SAR and biological evalu

Sources

The Architecture of Bioactivity: A Technical Guide to the Discovery and Synthesis of Novel Pyrano[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Pyrano[2,3-b]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone of molecular design, prized for its unique electronic properties and versatile biological interactions.[1] When fused with a pyran ring to form the pyrano[2,3-b]pyridine core, a bicyclic heterocyclic system of significant therapeutic potential emerges. This scaffold is a key structural motif in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3] The inherent structural rigidity and defined spatial orientation of substituents make the pyrano[2,3-b]pyridine nucleus an exceptional template for designing targeted therapeutic agents.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and discovery of novel pyrano[2,3-b]pyridine derivatives. We will move beyond simple procedural outlines to dissect the causal relationships behind synthetic strategies, emphasizing the chemical logic that underpins the construction of these complex molecules. Our focus will be on robust, reproducible methodologies that form a self-validating framework for discovery.

Part 1: Strategic Synthesis - The Power of Multi-Component Reactions (MCRs)

The most elegant and efficient modern approach to constructing the pyrano[2,3-b]pyridine scaffold is through one-pot, multi-component reactions (MCRs). This strategy offers significant advantages over traditional linear synthesis, including reduced reaction times, lower costs, operational simplicity, and minimized waste, aligning with the principles of green chemistry.[4] A prevalent and highly successful MCR for this purpose is a domino Knoevenagel-Michael-Thorpe-Ziegler reaction sequence.

The Mechanistic Blueprint: Understanding the Domino Cascade

The causality behind this MCR's success lies in a carefully orchestrated sequence of reactions where the product of one step becomes the substrate for the next, all within a single reaction vessel. The mechanism for a typical three-component synthesis of a 2-amino-7,7-dimethyl-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-pyrano[2,3-b]pyridine-3-carbonitrile is as follows:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between an aromatic aldehyde and an active methylene compound, typically malononitrile. The base (e.g., piperidine, triethylamine) deprotonates the malononitrile, which then attacks the aldehyde's carbonyl carbon, followed by dehydration to form an electron-deficient arylidene malononitrile intermediate (a Knoevenagel adduct).[5][6]

  • Michael Addition: A C-H acid, in this case, a cyclic diketone like dimedone, is deprotonated by the base. This enolate then acts as a Michael donor, attacking the electrophilic β-carbon of the Knoevenagel adduct. This carbon-carbon bond-forming step creates a new, larger intermediate.[5]

  • Intramolecular Cyclization & Tautomerization: The final, critical step involves an intramolecular cyclization. The amino group of the newly formed adduct attacks one of the cyano groups (Thorpe-Ziegler reaction). Subsequent tautomerization leads to the formation of the stable, aromatic pyridine ring fused to the pyran system.[6]

This mechanistic pathway demonstrates a self-validating system; the successful formation of the final product is contingent on the precise electronic and steric compatibility of the reactants in each sequential step.

MCR_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization Aldehyde Ar-CHO K_Adduct Arylidene Malononitrile (Knoevenagel Adduct) Aldehyde->K_Adduct + Malononitrile Malononitrile CH₂(CN)₂ Base1 Base (e.g., Piperidine) Base1->Malononitrile Deprotonation Michael_Adduct Acyclic Michael Adduct K_Adduct->Michael_Adduct + C-H Acid CH_Acid C-H Acid (e.g., Dimedone) Base2 Base Base2->CH_Acid Deprotonation Final_Product Pyrano[2,3-b]pyridine Scaffold Michael_Adduct->Final_Product Thorpe-Ziegler Cyclization & Tautomerization

Caption: Domino reaction workflow for pyrano[2,3-b]pyridine synthesis.

Featured Protocol: Microwave-Assisted Synthesis of Novel Pyrano[2,3-b]pyridines

Microwave irradiation offers a significant advantage over conventional heating by providing rapid, uniform heating, which often leads to dramatically reduced reaction times and improved yields.[7]

Objective: To synthesize 8-amino-7-cyano-2,4-dioxo-1-phenyl-1,2,3,4,5,6-hexahydropyrano[2,3-b]pyridine derivatives via a three-component reaction.

Materials:

  • Substituted Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • N-phenyl-4-hydroxy-6-methyl-2-pyridone (1.0 mmol, 201 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (5 mL)

  • CEM Discover Microwave Synthesizer

Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and N-phenyl-4-hydroxy-6-methyl-2-pyridone (1.0 mmol).

  • Solvent and Catalyst Addition: Add 5 mL of absolute ethanol to the vial, followed by the addition of a catalytic amount of piperidine (10 µL).

  • Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at 150W power at a constant temperature of 80°C for 5-8 minutes.

    • Expertise Note: The choice of ethanol as a solvent is critical; its polarity facilitates the dissolution of reactants and intermediates, and its high dielectric constant allows for efficient absorption of microwave energy. Piperidine is a superior base catalyst for this reaction as it is effective in promoting both the Knoevenagel and Michael steps without causing unwanted side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Characterization: Dry the purified product under vacuum. Characterize the compound by obtaining Melting Point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm its structure and purity. For example, the ¹H NMR spectrum should show the disappearance of the aldehyde proton and the appearance of a characteristic singlet for the pyran H-4 proton.

Part 2: Biological Significance - Targeting Cancer Signaling Pathways

Pyrano[2,3-b]pyridine derivatives have emerged as potent anticancer agents, with numerous studies reporting significant cytotoxic activity against a range of human cancer cell lines.[8] A key mechanism for their efficacy is the inhibition of critical receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9]

Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2

EGFR and VEGFR-2 are crucial regulators of cell proliferation and angiogenesis (the formation of new blood vessels), respectively—two hallmarks of cancer.[9][10] In many tumors, these signaling pathways are overactive. Certain pyrano[2,3-b]pyridine derivatives function as dual inhibitors, simultaneously blocking both pathways, which can lead to a synergistic antitumor effect and potentially overcome resistance mechanisms.[9]

Inhibition of these receptors prevents their dimerization and subsequent autophosphorylation, blocking the initiation of downstream signaling cascades. The three primary pathways affected are:

  • RAS/RAF/MAPK Pathway: Governs cell proliferation.

  • PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis (programmed cell death).

  • JAK/STAT Pathway: Involved in cell growth and differentiation.[2]

By blocking these pathways, pyrano[2,3-b]pyridine inhibitors can effectively halt tumor growth, cut off its blood supply, and induce cancer cell death.

Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes Pyrano Pyrano[2,3-b]pyridine Inhibitor EGFR EGFR Pyrano->EGFR Inhibits VEGFR2 VEGFR2 Pyrano->VEGFR2 Inhibits PI3K PI3K/AKT Pathway EGFR->PI3K RAS RAS/RAF/MAPK Pathway EGFR->RAS JAK JAK/STAT Pathway EGFR->JAK VEGFR2->PI3K VEGFR2->RAS Angiogenesis Decreased Angiogenesis VEGFR2->Angiogenesis Promotes Apoptosis Increased Apoptosis PI3K->Apoptosis Blocks Survival Proliferation Decreased Proliferation RAS->Proliferation Drives Growth JAK->Proliferation

Caption: Inhibition of EGFR/VEGFR-2 signaling by pyrano[2,3-b]pyridines.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic potential of novel compounds is quantified by determining their half-maximal inhibitory concentration (IC₅₀) values. The lower the IC₅₀ value, the more potent the compound. Below is a summary of representative data for pyrano-pyridine conjugates against various human cancer cell lines.

Compound IDSubstituent (R)IC₅₀ (µM) vs. HCT-116 (Colon)IC₅₀ (µM) vs. HepG-2 (Liver)IC₅₀ (µM) vs. MCF-7 (Breast)Reference
3b Propyl sulfonyl4.3 ± 0.183.6 ± 0.241.5 ± 0.11[8]
8a 4-Cl Phenyl1.8 ± 0.46.5 ± 0.20.23 ± 0.03[8]
8b 4-F Phenyl2.2 ± 0.25.8 ± 0.30.15 ± 0.02[8]
Doxorubicin Standard Drug5.2 ± 0.32.85 ± 0.41.03 ± 0.4[8]

Data presented as mean ± SD. These values showcase the high potency of these compounds, with several derivatives (e.g., 8a, 8b) showing superior activity against the MCF-7 breast cancer cell line compared to the standard chemotherapeutic drug, Doxorubicin.

Structure-Activity Relationship (SAR) Insights

Analysis of quantitative data reveals critical structure-activity relationships that guide future drug design. For the anticancer activity of pyrano[2,3-b]pyridines, several key trends have been observed:

  • Aryl Substituents: The nature and position of substituents on the aryl ring at the C-4 position significantly modulate activity. Electron-withdrawing groups, such as halogens (e.g., -F, -Cl), often enhance potency, as seen in compounds 8a and 8b . This is likely due to improved binding interactions within the kinase active site.[3][8]

  • Amine and Hydroxyl Groups: The presence of -NH₂ and -OH groups can increase activity by forming crucial hydrogen bonds with amino acid residues in the target protein's binding pocket.[11]

  • Bulky Groups: Conversely, large, bulky substituents can decrease activity due to steric hindrance, preventing the molecule from fitting optimally into the binding site.[11]

These insights demonstrate that rational, iterative modification of the pyrano[2,3-b]pyridine scaffold is a powerful strategy for optimizing therapeutic efficacy.

References

  • Dimerization and activation of EGFR and VEGFR2 initiate downstream... - ResearchGate. Available at: [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - MDPI. Available at: [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC. Available at: [Link]

  • Interactions between ligand-bound EGFR and VEGFR2 - PMC - NIH. Available at: [Link]

  • The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents - AACR Journals. Available at: [Link]

  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC. Available at: [Link]

  • Combined EGFR and VEGFR versus Single EGFR Signaling Pathways Inhibition Therapy for NSCLC: A Systematic Review and Meta-Analysis - PLOS. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. Available at: [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed. Available at: [Link]

  • (PDF) An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiatio - ResearchGate. Available at: [Link]

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available at: [Link]

  • Synthesis of chromenopyrano[2,3-b]pyridine derivatives 7 and 8 in the... - ResearchGate. Available at: [Link]

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - MDPI. Available at: [Link]

  • An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid - Organic Chemistry Portal. Available at: [Link]

  • Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst - Frontiers. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. Available at: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed. Available at: [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. Available at: [Link]

  • EP2595994B1 - Process for preparing pyrano - [2,3-c]pyridine derivatives - Google Patents.
  • Synthesis of 2‐amino‐3‐cyanopyridines and pyrano[2,3‐d] pyrimidine... - ResearchGate. Available at: [Link]

Sources

in silico docking studies of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to In Silico Docking Studies of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth technical overview of the in silico molecular docking workflow for 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine, a member of the pharmacologically significant pyranopyridine class of heterocyclic compounds. Recognizing the potential of the pyranopyridine scaffold in targeting key proteins in human diseases, this document outlines a robust methodology for investigating its interaction with Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. The guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical steps necessary to conduct and interpret a molecular docking study. From ligand and protein preparation to the intricacies of docking simulation and results analysis, this whitepaper serves as a self-validating protocol, grounded in established scientific principles and supported by authoritative references.

Introduction: The Therapeutic Potential of the Pyranopyridine Scaffold

The pyridine ring and its fused derivatives are foundational scaffolds in medicinal chemistry, present in a wide array of natural products and FDA-approved pharmaceuticals.[1][2] The pyranopyridine core, in particular, has garnered significant attention for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurotropic effects.[3][4][5][6] Several studies have highlighted the potential of pyranopyridine derivatives as potent inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer progression.[3][7][8][9]

The subject of this guide, 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine, is a commercially available derivative of this promising scaffold.[10] While specific biological data for this exact compound is not extensively published, its structural similarity to known bioactive pyranopyridines warrants investigation into its therapeutic potential. In silico molecular docking offers a powerful, resource-efficient preliminary step in the drug discovery pipeline to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological macromolecule (receptor).[11][12] This computational technique is instrumental in prioritizing compounds for further experimental validation.[13]

This guide will detail a comprehensive in silico docking protocol for 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine, with a focus on EGFR as a therapeutically relevant target.

Target Selection and Rationale: Why EGFR?

The selection of a suitable protein target is a critical first step in any docking study.[11] Based on the established anticancer properties of various pyranopyridine derivatives, EGFR kinase has been chosen as the target for this in silico investigation.[1][3][14] EGFR is a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a well-validated target for cancer therapy.[3][14] The demonstrated inhibitory activity of pyranopyridine conjugates against EGFR provides a strong rationale for hypothesizing that 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine may also exhibit binding affinity for this receptor.

For this study, the crystal structure of EGFR in complex with a known inhibitor will be retrieved from the Protein Data Bank (PDB), a repository for the 3D structural data of large biological molecules.

The In Silico Docking Workflow: A Step-by-Step Protocol

The molecular docking process can be systematically broken down into three main stages: preparation of the ligand and receptor, performing the docking simulation, and analysis of the results.[11][12]

Ligand and Receptor Preparation

Accurate preparation of both the small molecule and the protein is paramount for a meaningful docking simulation.

Step 1: Ligand Preparation
  • 2D Structure Acquisition: Obtain the 2D structure of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine. This can be drawn using chemical drawing software such as ChemDraw or retrieved from a chemical database like PubChem.

  • 3D Structure Generation and Optimization: Convert the 2D structure into a 3D conformation. This can be achieved using software like Open Babel. Subsequently, the 3D structure must be energy-minimized to obtain a low-energy, stable conformation. This is typically done using molecular mechanics force fields such as MMFF94.

  • File Format Conversion: The prepared ligand structure should be saved in a suitable format for the docking software, such as the .pdbqt format for AutoDock Vina.[15] This format includes information on atom types and partial charges.

Step 2: Receptor Preparation
  • PDB Structure Retrieval: Download the 3D crystal structure of the target protein, EGFR kinase domain, from the RCSB Protein Data Bank (e.g., PDB ID: 1M17).

  • Protein Clean-up: The raw PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. These should be removed to prepare the protein for docking.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign partial charges to each atom using a force field like Gasteiger.

  • File Format Conversion: Similar to the ligand, the prepared receptor structure needs to be converted to the .pdbqt format for use with AutoDock Vina.

Molecular Docking Simulation

This phase involves defining the search space on the receptor and running the docking algorithm.

Step 3: Defining the Binding Site (Grid Box Generation)

The binding site is the region on the protein where the ligand is expected to bind. This is typically the active site where the native ligand binds. The docking software requires the definition of a "grid box," a three-dimensional cube that encompasses this binding site. The center and dimensions of this box are critical parameters that guide the docking algorithm's search.

Step 4: Running the Docking Simulation

With the prepared ligand and receptor, and the defined grid box, the docking simulation can be initiated. AutoDock Vina, a widely used open-source docking program, employs a Lamarckian genetic algorithm to explore a vast number of possible binding poses of the ligand within the grid box.[15] The "exhaustiveness" parameter can be adjusted to control the thoroughness of the search.

Analysis and Interpretation of Results

The output of a docking simulation provides a wealth of data that needs careful analysis.

Step 5: Evaluating Docking Results

The primary output includes the binding affinity (or docking score), typically reported in kcal/mol, and the predicted binding poses of the ligand.[12] A more negative binding energy indicates a more stable and favorable protein-ligand complex.

Step 6: Visualization and Interaction Analysis

The predicted binding poses should be visualized using molecular graphics software like PyMOL or Chimera. This allows for a detailed examination of the intermolecular interactions between the ligand and the protein's active site residues. Key interactions to look for include:

  • Hydrogen bonds: Crucial for specificity and affinity.

  • Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.

  • Pi-pi stacking: Occurs between aromatic rings.

  • Van der Waals forces: General non-specific interactions.

Data Presentation and Visualization

Clear presentation of data is essential for communicating the findings of a docking study.

Hypothetical Docking Results

The following table summarizes hypothetical docking results for 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine against the EGFR kinase domain, compared to a known inhibitor.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine-8.5Met793, Leu718, Gly796, Asp855
Erlotinib (Reference Inhibitor)-9.2Met793, Leu718, Cys797, Asp855
Experimental Workflow Diagram

docking_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Conversion & Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Cleanup & Protonation) receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results_eval Results Evaluation (Binding Affinity) docking->results_eval interaction_viz Interaction Visualization (PyMOL/Chimera) results_eval->interaction_viz ligand_interaction ligand 6-(dimethoxymethyl)-3,4- dihydro-2H-pyrano[2,3-b]pyridine met793 Met793 ligand->met793 H-bond leu718 Leu718 ligand->leu718 Hydrophobic gly796 Gly796 ligand->gly796 H-bond asp855 Asp855 ligand->asp855 Ionic

Caption: Hypothetical interactions with EGFR active site.

Discussion

The hypothetical binding affinity of -8.5 kcal/mol for 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine suggests a strong and favorable interaction with the EGFR kinase domain, comparable to the reference inhibitor. The predicted interactions with key residues in the active site, such as the hinge region residue Met793, are critical for inhibitory activity. The formation of hydrogen bonds with Met793 and Gly796, along with a potential ionic interaction with Asp855 and hydrophobic interactions with Leu718, would anchor the ligand firmly in the ATP-binding pocket, preventing the natural substrate from binding and thereby inhibiting the kinase activity.

These in silico findings provide a compelling hypothesis for the mechanism of action of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine as an EGFR inhibitor. However, it is crucial to recognize that molecular docking is a predictive tool, and these results require experimental validation. Future work should involve in vitro kinase assays to determine the IC50 value of the compound against EGFR and cell-based assays to assess its anticancer activity.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous protocol for conducting an in silico molecular docking study of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine against the EGFR kinase domain. By leveraging the known bioactivities of the pyranopyridine scaffold, a rational approach to target selection and computational analysis has been presented. The hypothetical results indicate that this compound has the potential to be a potent EGFR inhibitor, warranting further investigation through experimental validation. The methodologies and principles detailed herein provide a solid foundation for researchers to explore the therapeutic potential of this and other novel chemical entities in the ongoing quest for new and effective drugs.

References

Sources

Methodological & Application

Application Note: Synthesis and Protocols for 6-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Significance

The functionalized bicyclic scaffold 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS: 1346447-17-3) is a highly versatile building block in modern medicinal chemistry. The pyrano[2,3-b]pyridine core is a privileged pharmacophore, prominently featured in negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 2 (mGluR2) used in CNS drug discovery and PET imaging [1], as well as in small-molecule inhibitors of the Hypoxia-Inducible Factor (HIF) pathway [2].

The incorporation of a dimethoxymethyl group—a protected aldehyde (acetal)—at the 6-position provides a stable, yet easily deprotectable, electrophilic handle for downstream cross-coupling, reductive amination, or olefination. This guide details a robust, four-step synthetic pipeline starting from commercially accessible precursors, emphasizing mechanistic causality, self-validating quality control, and scalable reaction conditions [3].

Mechanistic Pathway & Chemical Logic

To achieve high regioselectivity and overall yield, the synthesis is architected through a logical sequence of core assembly, directed halogenation, organometallic trapping, and protection.

  • Step 1: SNAr Cyclization (Core Assembly) The synthesis begins with 2-chloro-3-(3-hydroxypropyl)pyridine. Deprotonation of the aliphatic hydroxyl group by Sodium Hydride (NaH) generates a highly nucleophilic alkoxide. The adjacent electron-withdrawing pyridine nitrogen strongly activates the C2-position (bearing the chloride leaving group) toward an intramolecular Nucleophilic Aromatic Substitution (SNAr). This irreversible cyclization forms the thermodynamically stable 3,4-dihydro-2H-pyrano[2,3-b]pyridine core.

  • Step 2: Electrophilic Aromatic Bromination (Regiocontrol) The newly formed pyrano[2,3-b]pyridine core functions electronically as a 2-alkoxypyridine. The oxygen atom donates electron density into the pyridine ring via resonance, strongly activating the para-position (C5 of the pyridine ring, which is the 6-position of the bicyclic system) toward electrophilic attack. N-Bromosuccinimide (NBS) is utilized to provide a mild, controlled source of electrophilic bromine, ensuring strict regioselective monobromination without over-halogenation.

  • Step 3: Lithium-Halogen Exchange & Formylation (Electrophile Trapping) The 6-bromo intermediate is subjected to lithium-halogen exchange using n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C). Because bromine is highly polarizable, the exchange is rapid, generating a nucleophilic aryllithium species. Maintaining -78 °C is critical to prevent unwanted aryne formation or ring-opening side reactions. The subsequent addition of anhydrous N,N-Dimethylformamide (DMF) traps the aryllithium, forming a stable tetrahedral hemiaminal intermediate that collapses into the target aldehyde upon aqueous workup [2].

  • Step 4: Acetalization (Protection Strategy) Free aldehydes on electron-rich pyridine rings are prone to auto-oxidation and can interfere with downstream organometallic workflows. Converting the aldehyde to a dimethyl acetal masks the electrophilic carbonyl carbon. Trimethyl orthoformate acts as both the dehydrating agent and the methoxy source. The reaction is driven forward by catalytic p-Toluenesulfonic acid (p-TsOH) and the entropic favorability of generating methyl formate and methanol as volatile byproducts [3].

Synthetic Workflow Visualization

G SM 2-chloro-3-(3-hydroxypropyl)pyridine (Starting Material) Step1 Step 1: SNAr Cyclization NaH, DMF, 0°C to RT SM->Step1 Int1 3,4-dihydro-2H-pyrano[2,3-b]pyridine (Bicyclic Core Scaffold) Step1->Int1 Step2 Step 2: Electrophilic Bromination NBS, DMF, RT Int1->Step2 Int2 6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (Halogenated Intermediate) Step2->Int2 Step3 Step 3: Li-Halogen Exchange & Formylation n-BuLi, THF, -78°C, then DMF Int2->Step3 Int3 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde (Aldehyde Intermediate) Step3->Int3 Step4 Step 4: Acetalization HC(OMe)3, p-TsOH, MeOH, Reflux Int3->Step4 Product 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine (Target Molecule) Step4->Product

Figure 1: Four-step synthetic workflow for 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridine (Core Assembly)
  • Preparation: Dissolve 2-chloro-3-(3-hydroxypropyl)pyridine (10.0 g, 58.3 mmol) in anhydrous DMF (100 mL) in a flame-dried, round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 3.5 g, 87.5 mmol, 1.5 eq) in small portions to manage hydrogen gas evolution.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.3) will disappear, and a new, highly UV-active spot (Rf ~0.6) will emerge. The cessation of bubbling indicates the completion of alkoxide formation.

  • Workup: Quench the reaction carefully with cold water (150 mL) and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the core scaffold as a pale yellow oil.

Protocol 2: Synthesis of 6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
  • Preparation: Dissolve the core scaffold (6.5 g, 48.1 mmol) in DMF (65 mL).

  • Bromination: Wrap the flask in aluminum foil to exclude light (preventing radical side-reactions). Add N-Bromosuccinimide (NBS) (8.9 g, 50.5 mmol, 1.05 eq) portionwise over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 2 hours.

    • Self-Validation Check: The solution will transition from pale yellow to a deep orange/red tint. LC-MS analysis should confirm the disappearance of the [M+H]+ 136.1 peak and the appearance of the classic 1:1 isotopic doublet at [M+H]+ 214.0 / 216.0.

  • Workup: Pour the mixture into ice water (200 mL). Extract with Ethyl Acetate (3 × 75 mL), wash with 5% aqueous sodium thiosulfate (to neutralize unreacted bromine species), dry over Na₂SO₄, and concentrate.

Protocol 3: Synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
  • Preparation: Dissolve the brominated intermediate (8.0 g, 37.4 mmol) in anhydrous THF (120 mL) under a strict Argon atmosphere.

  • Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (2.5 M in hexanes, 16.4 mL, 41.1 mmol, 1.1 eq) over 20 minutes. Stir at -78 °C for 30 minutes.

    • Self-Validation Check: The solution will rapidly change from clear to a vivid yellow/orange, visually confirming the generation of the aryllithium species.

  • Formylation: Add anhydrous DMF (5.8 mL, 74.8 mmol, 2.0 eq) dropwise. Stir for 1 hour at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1.5 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (50 mL). The fading of the deep orange color confirms the neutralization of excess organolithium. Extract with Ethyl Acetate, dry, and concentrate. Purify via flash chromatography to isolate the aldehyde.

Protocol 4: Synthesis of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
  • Preparation: Dissolve the aldehyde intermediate (4.5 g, 27.6 mmol) in anhydrous Methanol (50 mL).

  • Acetalization: Add Trimethyl orthoformate (9.0 mL, 82.8 mmol, 3.0 eq) followed by p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.52 g, 2.76 mmol, 0.1 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C for 5 hours.

    • Self-Validation Check: Monitor by ¹H NMR of a crude aliquot. The diagnostic aldehyde proton singlet (~10.0 ppm) will completely vanish, replaced by the acetal methine proton singlet (~5.4 ppm) and a large 6-proton singlet for the methoxy groups (~3.3 ppm).

  • Workup: Cool to room temperature and immediately quench with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid catalyst and prevent premature hydrolysis of the newly formed acetal. Extract with Dichloromethane (3 × 50 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the final target molecule.

Quantitative Data & Yield Optimization

The following table summarizes the optimized stoichiometric parameters, reaction conditions, and expected analytical benchmarks for the four-step synthesis.

StepReaction TypeReagents & EquivalentsTemp & TimeExpected YieldPrimary Purity Check
1 SNAr CyclizationNaH (1.5 eq)0 °C to RT, 4 h85 - 90%LC-MS:[M+H]⁺ 136.1
2 Electrophilic BrominationNBS (1.05 eq)RT, 2 h80 - 85%LC-MS: [M+H]⁺ 214.0 / 216.0
3 Li-Halogen Exchange & Formylationn-BuLi (1.1 eq), DMF (2.0 eq)-78 °C to RT, 3 h70 - 75%¹H NMR: ~10.0 ppm (CHO singlet)
4 AcetalizationHC(OMe)₃ (3.0 eq), p-TsOH (0.1 eq)Reflux, 5 h88 - 92%¹H NMR: ~5.4 ppm (CH(OMe)₂ singlet)

References

  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry, ACS Publications (2022). URL:[Link]

  • Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway. Bioorganic & Medicinal Chemistry, National Center for Biotechnology Information (2011). URL:[Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing (1989). URL:[Link]

Application Notes & Protocols: A Framework for In Vitro Antifungal and Cytotoxicity Profiling of Novel Thiopyrano[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] The limited arsenal of clinically approved antifungal drugs and the inherent difficulties in developing selective agents that target eukaryotic fungal cells without harming the host underscore the urgent need for new therapeutic scaffolds.[3][4] Pyridine derivatives and related heterocyclic systems, such as thiopyrano[2,3-b]pyridines, have garnered significant interest due to their diverse biological activities, including potential antifungal, anticancer, and anti-inflammatory properties.[5][6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the preliminary evaluation of novel thiopyrano[2,3-b]pyridine derivatives. It provides a robust framework for determining their in vitro antifungal efficacy and selectivity, grounded in established standards and field-proven methodologies. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system that emphasizes causality, reproducibility, and scientific integrity.

Part 1: Primary Antifungal Efficacy Screening

The initial phase of evaluation is to determine the direct antifungal activity of the synthesized compounds. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for generating reproducible Minimum Inhibitory Concentration (MIC) data.[8][9][10]

Core Principle: Broth Microdilution

This method quantifies the in vitro potency of an antifungal agent by challenging a standardized fungal inoculum with serial dilutions of the compound in a liquid growth medium.[11] The MIC is defined as the lowest concentration of the drug that inhibits visible fungal growth after a specified incubation period.[12][13] This provides a quantitative measure of the compound's activity.

Experimental Workflow: From Compound to MIC

The overall process involves preparing the fungal strains, standardizing the inoculum, performing serial dilutions of the test compounds, incubating the assay plates, and finally, determining the MIC values.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound Thiopyrano[2,3-b]pyridine Stock Solution Prep Plate Prepare 96-Well Plate (Serial Dilutions) Compound->Plate Fungi Fungal Strain Revival & Culture Inoculum Standardized Inoculum Preparation (0.5 McFarland) Fungi->Inoculum Inoculate Inoculate Plate with Fungal Suspension Inoculum->Inoculate Plate->Inoculate Incubate Incubate Plate (35°C, 24-48h) Inoculate->Incubate Read Read MIC Endpoint (Visually or Spectrophotometrically) Incubate->Read MFC Perform MFC Assay (Subculture from clear wells) Read->MFC Data Record & Analyze Data (MIC & MFC values) Read->Data MFC->Data

Caption: High-level workflow for antifungal susceptibility testing.

Protocol 1.1: Inoculum Preparation for Yeasts (e.g., Candida spp., Cryptococcus neoformans)

The accuracy of any susceptibility test is critically dependent on the use of a standardized inoculum. This protocol is adapted from the CLSI M27 guidelines.[1][8][9]

  • Strain Revival: From a frozen stock, subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours to ensure viable, log-phase growth and colony isolation.[11][14]

  • Colony Suspension: Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile 0.9% saline.

  • Standardization: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension with sterile saline to match a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a spectrophotometer to achieve an optical density (OD) reading that corresponds to approximately 1-5 x 10⁶ CFU/mL.[11]

  • Working Inoculum: Dilute the standardized suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the final target inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate.

Protocol 1.2: Broth Microdilution Assay for MIC Determination
  • Compound Preparation: Prepare a stock solution of each thiopyrano[2,3-b]pyridine derivative in 100% Dimethyl Sulfoxide (DMSO).

  • Plate Preparation: Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a sterile 96-well flat-bottom microtiter plate.

  • Serial Dilution: Add 200 µL of the test compound working solution (at twice the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as a drug-free growth control, and well 12 serves as a sterility (uninoculated medium) control.[11]

  • Inoculation: Add 100 µL of the working fungal inoculum to each well from 1 to 11. This brings the final volume to 200 µL and halves the drug concentrations to the desired final range.

  • Controls: Include a known antifungal agent (e.g., Fluconazole for yeasts, Amphotericin B) as a positive control in a separate row.

  • Incubation: Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that causes a prominent (typically ≥50% for azoles and fungistatic compounds, or 100% for fungicidal compounds) inhibition of growth compared to the drug-free growth control well.[12]

Caption: Standard plate layout for broth microdilution MIC assay.

Protocol 1.3: Minimum Fungicidal Concentration (MFC) Determination

To differentiate between fungistatic (growth-inhibiting) and fungicidal (killing) activity, an MFC assay is performed as a follow-up to the MIC test.[13][15]

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., wells at and above the MIC).

  • Plating: Spot the aliquot onto a fresh, drug-free SDA plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours, or until growth is clearly visible in a subculture from the growth control well.

  • MFC Reading: The MFC is the lowest concentration of the compound from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the subculture plate.[15]

Data Presentation: Antifungal Activity

Summarize the results in a clear, tabular format.

Fungal Strain (ATCC No.)Compound IDMIC (µg/mL)MFC (µg/mL)Positive ControlMIC (µg/mL)
Candida albicansThio-PD-01Fluconazole
Candida glabrataThio-PD-01Fluconazole
Cryptococcus neoformansThio-PD-01Amphotericin B
Aspergillus fumigatusThio-PD-01Amphotericin B

Part 2: Selectivity Profiling via In Vitro Cytotoxicity

A therapeutically viable antifungal agent must exhibit minimal toxicity towards host cells.[3] The MTT assay is a widely adopted colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability and proliferation.[16]

Core Principle: MTT Reduction

Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[17] Dissolving these crystals and measuring the absorbance provides a quantitative measure of cytotoxicity.

Protocol 2.1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiopyrano[2,3-b]pyridine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (viability control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.[17][18]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[17]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]

G Seed Seed Mammalian Cells in 96-Well Plate Incubate1 Incubate (24h) for Cell Adherence Seed->Incubate1 Treat Treat Cells with Compound Serial Dilutions Incubate1->Treat Incubate2 Incubate (24-48h) with Compound Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate (3-4h) for Formazan Formation AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (OD 570nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Analysis and Presentation: Cytotoxicity and Selectivity
  • Calculate Percent Viability:

    • Percent Viability = [(OD_treated - OD_blank) / (OD_untreated - OD_blank)] x 100

  • Determine IC₅₀: The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate Selectivity Index (SI): The SI provides a measure of a compound's selectivity for the fungal pathogen over host cells.

    • SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Strain)

    • A higher SI value is desirable, indicating greater selectivity.

Cell LineCompound IDIC₅₀ (µg/mL)Fungal StrainMIC (µg/mL)Selectivity Index (SI)
HEK293Thio-PD-01C. albicans
HepG2Thio-PD-01C. albicans

Concluding Remarks and Future Perspectives

The protocols detailed in this guide provide a foundational and robust framework for the initial in vitro characterization of novel thiopyrano[2,3-b]pyridine derivatives. Rigorous adherence to these standardized methods will generate high-quality, reproducible data essential for making informed decisions in the drug discovery pipeline. Compounds demonstrating potent antifungal activity (low MIC/MFC) and a high selectivity index (high IC₅₀/MIC ratio) should be prioritized for further investigation.

Subsequent studies may include time-kill kinetic assays, investigation of effects on fungal biofilms, and mechanistic studies (e.g., ergosterol biosynthesis inhibition, cell wall integrity assays). Ultimately, promising candidates will advance to in vivo efficacy and toxicity testing in appropriate animal models of fungal infection.

References

  • Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (4th ed.). CLSI. [Link][8][9][10]

  • Rodriguez-Tudela, J. L., et al. (2005). International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities. Journal of Clinical Microbiology, 43(8), 3864–3871. [Link][12]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from Creative Biolabs. [Link][3]

  • de la Cruz-López, J. P., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56923. [Link][1]

  • Zheng, Y., et al. (2012). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. International Journal of Chemistry, 4(1). [Link][5][20]

  • Park, Y., & Hahm, K. S. (1999). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 43(2), 291–295. [Link][13][21]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from NCBI Bookshelf. [Link][19]

  • Sofan, M. A., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica, 66(3), 592-602. [Link][6]

  • Clark, B. M., et al. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 9(4), 475–484. [Link][2]

  • Fisher, M. C., et al. (2022). Tackling the emerging threat of antifungal resistance to human health. Nature Reviews Microbiology, 20(9), 557-571. [Link]

  • Scorzoni, L., et al. (2017). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. Revista do Instituto de Medicina Tropical de São Paulo, 59, e19. [Link][4]

  • da Silva, A. C. R., et al. (2024). Antifungal Efficacy against Candida spp. Strains and Synthesis via Heck–Matsuda Arylation of Aryl-Camphene-Type Derivatives. ACS Omega. [Link][14]

  • ResearchGate. (2012). (PDF) Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. [Link][7]

Sources

Troubleshooting & Optimization

how to improve the yield of pyrano[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the yield, regioselectivity, and catalyst recovery during the synthesis of pyrano[2,3-b]pyridine scaffolds. Because these fused heterocycles are privileged motifs in drug development (exhibiting antimicrobial, anti-inflammatory, and anti-Alzheimer activities), optimizing their assembly is critical.

Pyrano[2,3-b]pyridines are typically constructed via complex multicomponent reactions (MCRs) or late-stage C-H activation. These cascade reactions can be kinetically stubborn. This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure your syntheses run at maximum efficiency.

Mechanistic Workflow & Troubleshooting Logic

MCR_Workflow A Aldehydes + Malononitrile B Knoevenagel Condensation A->B C α-Cyanocinnamonitrile Intermediate B->C E Michael Addition & Cyclization C->E D Active Methylene (e.g., Resorcinol) D->E F Pyrano[2,3-b]pyridine Target Scaffold E->F

Mechanistic pathway of the multicomponent pyrano[2,3-b]pyridine synthesis.

Troubleshooting_Logic Start Low Yield in Pyrano[2,3-b]pyridine Synthesis? Q1 Is the reaction time > 2 hours with incomplete conversion? Start->Q1 Sol1 Switch to Ultrasonic or Microwave Irradiation Q1->Sol1 Yes Q2 Is product contaminated with metal catalyst? Q1->Q2 No Sol2 Use Magnetic Nanocatalysts (e.g., Fe3O4@HAp-TUD) Q2->Sol2 Yes Q3 Is regioselectivity poor in late-stage functionalization? Q2->Q3 No Sol3 Use Rh(III) C-H Activation with Imine Directing Group Q3->Sol3 Yes

Logical troubleshooting tree for optimizing pyrano[2,3-b]pyridine yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My one-pot multicomponent synthesis of pyrano[2,3-b]pyridine is yielding <50% after 5 hours of conventional heating. How can I drive the reaction to completion? Causality & Solution: The rate-limiting step in this cascade reaction (Knoevenagel condensation followed by Michael addition and heterocyclization) often suffers from poor mass transfer and insufficient localized activation energy under standard thermal heating. Transitioning to ultrasonic irradiation drastically improves acoustic cavitation, enhancing mass transfer and localized heating. For example, using a Bis(imino)pyridine (BIMP) Fe(II) catalyst under ultrasonication can boost yields from a sluggish 44% (5 hours, room temp) to an excellent 90% in just 35 minutes 1[1].

Q2: I am experiencing difficult catalyst recovery and product contamination when using homogeneous transition metal catalysts. What is the best alternative? Causality & Solution: Homogeneous catalysts (like soluble copper or iron salts) require tedious chromatographic separation, leading to product loss and heavy metal contamination. The solution is to immobilize the active metal center on a magnetic nanoparticle (MNP) support. Utilizing a magnetically recoverable catalyst, such as γ-Fe2O3@HAp-TUD or Fe3O4-supported Schiff-base copper(II) complexes, allows for rapid separation (within 15 seconds) using an external magnet2[2]. This prevents metal leaching and allows the catalyst to be reused for up to 7 cycles without significant loss in activity, maintaining high yields (82–98%) under solvent-free conditions[2].

Q3: We are attempting a late-stage functionalization to construct a fused pyrano[2,3-b]pyridine via C-H activation, but regioselectivity and yield are poor. How do we optimize this? Causality & Solution: Traditional multicomponent reactions are excellent for building the core from scratch but lack the precision required for the late-stage functionalization of complex drugs. For this, a Rh(III)-catalyzed C-H bond activation and intramolecular cascade annulation is superior. The choice of directing group (DG) is the primary driver of regioselectivity. Mechanistic studies indicate that using an imine as a DG outcompetes ketones, esters, and NHPiv groups, locking the rhodium intermediate into a highly selective fused pyrano[2,3-b]pyridine trajectory 3[3].

Quantitative Yield Comparison Data

To help you select the right methodology based on your lab's capabilities, review the comparative data table below summarizing reaction times, conditions, and expected yields.

Synthesis MethodCatalyst SystemReaction ConditionsTimeYield (%)
Multicomponent (Thermal) BIMP Fe(II)Room Temp, Solvent-free5 h44%
Multicomponent (Ultrasound) BIMP Fe(II)Ultrasound, Solvent-free35 min90%
Multicomponent (Magnetic) γ-Fe2O3@HAp-TUD100 °C, Solvent-free< 1 h82–98%
C-H Activation (Cascade) [Cp*RhCl2]2 / AgOPivAmbient Temp, HFIP2–6 h75–95%

Self-Validating Experimental Protocols

Protocol A: Ultrasound-Assisted Solvent-Free Multicomponent Synthesis

Objective: Rapid, high-yield synthesis of pyrano[2,3-b]pyridines overcoming mass-transfer limitations.

  • Reagent Assembly: In a 50 mL heavy-walled glass vessel, combine 1.0 mmol of aromatic aldehyde, 1.0 mmol of malononitrile, 1.0 mmol of resorcinol, and 1.0 mmol of cyclohexanone.

  • Catalyst Loading: Add 5 mol% of the BIMP Fe(II) catalyst (e.g., (4-nitro-2,6-diacetylpyridinebis(2,4,6-trimethylanil)) FeCl2). Maintain strictly solvent-free conditions to maximize reagent collision frequency[1].

  • Acoustic Activation: Immerse the vessel in an ultrasonic bath (standard 40 kHz). Irradiate at room temperature for exactly 35 minutes.

  • Self-Validation Checkpoint: Spot the crude mixture on a silica TLC plate (eluent: EtOAc/n-hexane). The complete disappearance of the highly UV-active α-cyanocinnamonitrile intermediate confirms that the Michael addition and heterocyclization steps have gone to completion. If the intermediate persists, ensure your ultrasonic bath is properly degassed and functioning.

  • Isolation: Extract the mixture with hot ethanol. Filter hot to recover the insoluble catalyst. Cool the filtrate to 4 °C to induce crystallization of the pure pyrano[2,3-b]pyridine product.

Protocol B: Rh(III)-Catalyzed C-H Activation for Fused Scaffolds

Objective: Regioselective late-stage functionalization via cascade annulation.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl imidate substrate (0.2 mmol) and the desired coupling partner (0.3 mmol)[3].

  • Catalyst & Additive Initiation: Introduce[Cp*RhCl2]2 (10 mol %) as the active transition metal catalyst and AgOPiv (20 mol %) as the oxidant/additive[3].

  • Solvent Addition: Add 2.0 mL of hexafluoroisopropanol (HFIP) to achieve a 0.1 M concentration. HFIP is critical here as its strong hydrogen-bonding capability stabilizes the polar transition states during C-H cleavage[3].

  • Atmospheric Control: Evacuate and backfill the Schlenk tube with Argon gas three times. Causality: Oxygen can competitively bind to the Rh center or cause unwanted side-oxidations, killing the catalytic cycle.

  • Execution: Stir the mixture at ambient temperature for 2 to 6 hours.

  • Self-Validation Checkpoint: Monitor via TLC. The reaction is complete when the starting aryl imidate is fully consumed. A distinct color change or the appearance of a highly fluorescent spot under UV light (365 nm) often indicates the successful formation of the polycyclic-fused pyrano[2,3-b]pyridine motif[3].

  • Workup: Dilute with dichloromethane (10 mL), filter through a short pad of Celite to remove Rh/Ag metal residues, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Synthesis of Highly Fused Pyrano[2,3-b]pyridines via Rh(III)-Catalyzed C–H Activation and Intramolecular Cascade Annulation under Room Temperature | The Journal of Organic Chemistry - ACS Publications. 3

  • Bis(imino)pyridine (BIMP) Fe(II) catalyses one-pot green condensation of resorcinol, malononitrile, aromatic aldehydes and cyclohexanone | Indian Academy of Sciences. 1

  • Recent advances in the application of magnetic nanocatalysts in multicomponent reactions | NIH / RSC Advances. 2

Sources

Pyrano[2,3-b]pyridine Intramolecular Cyclization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrano[2,3-b]pyridine scaffolds. These highly fused heterocyclic systems are privileged structures in medicinal chemistry, recognized for their efficacy as1[1].

Constructing the [2,3-b] fusion typically relies on intramolecular cascade annulation or multi-component heterocyclization. However, researchers frequently encounter bottlenecks such as stalled catalytic cycles, poor regioselectivity, and incomplete conversion. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure robust experimental outcomes.

Diagnostic Workflow: Cyclization Troubleshooting

Use the following decision tree to diagnose and resolve common failures during the intramolecular cyclization phase.

G A Pyrano[2,3-b]pyridine Cyclization Initiated B Monitor Conversion (TLC/LC-MS) A->B C Low Conversion (< 50%) B->C Stalled Reaction D High Conversion (> 90%) B->D Complete Consumption E Check Catalyst Activation (e.g., AgOPiv for Rh) C->E Catalyst Poisoning? F Check Regioselectivity [2,3-b] vs [2,3-c] D->F E->B Adjust Additives G Optimize Solvent (Use HFIP for H-bonding) F->G Wrong Isomer H Target Scaffold Isolated F->H Correct Isomer G->H Improved Selectivity

Troubleshooting workflow for pyrano[2,3-b]pyridine cyclization.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My Rh(III)-catalyzed C-H activation/annulation is stalling at 30% conversion. How do I push it to completion? A: Stalled Rh(III) catalysis almost universally points to poor halide abstraction from the precatalyst or subsequent catalyst poisoning.

  • The Causality: In the synthesis of fused pyrano[2,3-b]pyridines using [Cp*RhCl2]2, the active catalytic species is a highly electrophilic cationic Rh(III) center. The precatalyst requires a silver additive (such as AgOPiv or AgSbF6) to precipitate AgCl and open a coordination site on the metal[1]. If your silver salts are degraded by ambient light or moisture, the active catalyst will not form. Furthermore, while basic additives like CsOAc are standard in many C-H activations, 1 by preventing premature substrate degradation[1].

  • Action: Use fresh, light-shielded AgOPiv (20 mol%) and ensure the reaction is strictly degassed under Argon.

Q2: Why am I obtaining the pyrano[2,3-c]pyridine isomer instead of the desired[2,3-b] target? A: Regioselectivity in multi-component cyclizations is dictated by the nucleophilicity of the intermediate and the stabilization of the transition state.

  • The Causality: Competing nucleophilic attacks can lead to a mixture of isomers. Using strongly hydrogen-bonding solvents like HFIP (hexafluoroisopropanol) stabilizes the highly polar transition state of the [2,3-b] pathway, effectively locking the conformation and driving regioselectivity[1]. For base-catalyzed routes, the high dielectric constant of DMSO at elevated temperatures ensures the intermediate chromene properly aligns for the final heterocyclization[2].

Q3: Can I achieve this cyclization efficiently without expensive transition metals? A: Absolutely. Transition-metal-free approaches are highly scalable and cost-effective.

  • The Causality: A one-pot, base-catalyzed multi-component reaction 2[2]. The base facilitates the initial Knoevenagel condensation and subsequent intramolecular Michael addition. Alternatively,3 drive the reaction of 1,4-dihydropyridines with acrolein under mild conditions[3].

Quantitative Data: Reaction Conditions & Yield Optimization

The following table summarizes validated experimental conditions for synthesizing various pyrano[2,3-b]pyridine derivatives, allowing you to select the optimal methodology for your specific substrate.

Synthesis MethodologyCatalyst / AdditivesSolvent & TemperatureReaction TimeTarget ScaffoldTypical Yield
Rh(III) C-H Activation [Cp*RhCl2]2 (10 mol%) / AgOPiv (20 mol%)HFIP / Ambient (25 °C)2 hFused pyrano[2,3-b]pyridines80–95%
Base-Catalyzed Na2CO3 (10 mol%)DMSO / 100 °C4–5 hChromenopyrano[2,3-b]pyridines73–82%
Organocatalysis Imidazolidinone derivativeVarious / Room Temp2–16 hHybrid 4H-pyrano[2,3-b]pyridines43–68%
Microwave-Assisted NoneSolvent-free / MW< 1 hPyrano[2',3':5,6]pyrano[2,3-b]pyridines> 85%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems containing built-in diagnostic checkpoints.

Protocol A: Rh(III)-Catalyzed Intramolecular Cascade Annulation

This protocol utilizes C-H activation to construct highly fused scaffolds at room temperature[1].

  • Preparation: In an oven-dried Schlenk tube, combine the aryl imidate (0.2 mmol), the alkyne coupling partner (0.3 mmol), [Cp*RhCl2]2 (10 mol %), and AgOPiv (20 mol %).

  • Atmosphere Control: Evacuate the tube and backfill with Argon (repeat for 3 cycles) to ensure a strictly inert atmosphere. Moisture will quench the active cationic Rh species.

  • Initiation: Inject HFIP (0.1 M, ~2 mL) via syringe. Stir the mixture magnetically at ambient temperature.

  • Self-Validation Checkpoint (30 mins): Extract a 10 µL aliquot, dilute in EtOAc, and perform TLC. The complete disappearance of the starting aryl imidate confirms successful C-H insertion and active Rh(III) catalysis. If the imidate remains, verify the integrity of your AgOPiv.

  • Completion: Continue stirring for a total of 2 hours.

  • Workup: Filter the crude mixture through a short pad of Celite to remove Ag/Rh salts, washing thoroughly with EtOAc.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography to isolate the pure fused pyrano[2,3-b]pyridine.

Protocol B: Base-Catalyzed Hetero-Cyclization (Na2CO3)

A highly scalable, transition-metal-free approach for chromenopyrano[2,3-b]pyridines[2].

  • Preparation: In a round-bottom flask, mix the pyrano[2,3-c]chromene derivative (1 mmol), cyclohexanone (2 mmol), and Na2CO3 (10 mol%) in DMSO (5 mL).

  • Initiation: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Self-Validation Checkpoint (4 hours): Monitor the reaction via TLC (EtOAc/n-hexane). The reaction typically reaches completion within 4-5 hours. A distinct color change in the solution and the formation of a precipitate upon cooling a test aliquot to room temperature physically validate the successful heterocyclization.

  • Workup: Filter off the solid Na2CO3 catalyst while the mixture is still slightly warm (approx. 50 °C) to prevent the product from co-precipitating with the catalyst.

  • Isolation: Remove the DMSO solvent under reduced pressure (alternatively, precipitate the product by pouring the mixture into ice-cold water).

  • Purification: Recrystallize the crude powder from EtOAc to yield the pure target compound.

References

  • Synthesis of Highly Fused Pyrano[2,3-b]pyridines via Rh(III)-Catalyzed C–H Activation and Intramolecular Cascade Annulation under Room Temperature Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Efficient and Facile Synthesis of Chromenopyrano[2,3-b] pyridine Derivatives Catalyzed by Sodium Carbonate Source: Acta Chimica Slovenica / Semantic Scholar URL:[Link]

  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives Source: Synthetic Communications / ResearchGate URL:[Link]

  • Three-Component Bicyclization Providing an Expedient Access to Pyrano[2′,3′:5,6]pyrano[2,3-b]pyridines and Its Derivatives Source: ACS Combinatorial Science URL:[Link]

Sources

Technical Support Center: Strategies to Avoid Regio-isomer Formation in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pyridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine ring construction. The formation of regio-isomers is a persistent challenge that can significantly impact yield, purification efficiency, and the overall success of a synthetic campaign.

This guide provides in-depth, troubleshooting-focused answers to common questions regarding the control of regioselectivity. We move beyond simple protocols to explain the underlying mechanistic principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in classical pyridine syntheses?

The regiochemical outcome in classical pyridine syntheses, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz methods, is primarily dictated by the initial nucleophilic attack and subsequent cyclization steps. The relative electrophilicity and nucleophilicity of the reacting centers, as well as steric hindrance, play crucial roles.

  • Hantzsch Synthesis : In the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, the initial step is a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.[1][2] The subsequent Michael addition of an enamine (formed from the second equivalent of the β-ketoester and ammonia) to the resulting α,β-unsaturated carbonyl compound establishes the pyridine ring backbone.[1] Regioselectivity is generally not a major issue in the classical Hantzsch synthesis due to the symmetry of the intermediates. However, when unsymmetrical β-dicarbonyl compounds are used, the potential for regio-isomer formation arises.

  • Guareschi-Thorpe Synthesis : This method involves the reaction of a cyanoacetamide with a 1,3-diketone.[3] The initial step is a Knoevenagel condensation, and the regioselectivity is determined by which carbonyl group of the diketone preferentially reacts with the active methylene group of the cyanoacetamide. This is influenced by both steric and electronic factors of the diketone's substituents. An advanced version of this reaction utilizes ammonium carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer, often leading to high yields with minimal side reactions.[4][5]

  • Bohlmann-Rahtz Synthesis : This synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a pyridine.[6][7][8] The regioselectivity is determined by the initial Michael addition of the enamine to the ethynylketone. The orientation of this addition is governed by the electronic and steric properties of the substituents on both reactants.[7]

Q2: How do modern transition-metal-catalyzed methods offer superior regiocontrol compared to classical approaches?

Transition-metal catalysis has revolutionized pyridine synthesis by providing pathways that offer high regioselectivity, often under milder reaction conditions.[9] These methods typically rely on two main strategies: directed C-H functionalization and metal-catalyzed cycloadditions.

  • Directed C-H Functionalization : In this approach, a directing group on a pre-existing pyridine or a precursor molecule guides a metal catalyst to a specific C-H bond for functionalization.[10][11] This allows for the introduction of substituents at positions that are difficult to access through classical methods. The choice of the directing group and the metal catalyst (e.g., Palladium, Rhodium, Iridium) is critical for achieving high regioselectivity.[10][11][12]

  • Metal-Catalyzed Cycloadditions : Reactions like the Bönnemann cyclization, which involves the [2+2+2] cycloaddition of a nitrile with two molecules of an alkyne, can provide highly substituted pyridines.[13] The regioselectivity in these reactions, especially with unsymmetrical alkynes, can be controlled by the steric and electronic properties of the ligands on the metal catalyst.[14]

Q3: My Bohlmann-Rahtz synthesis is producing a mixture of regio-isomers. What are the likely causes and how can I troubleshoot this?

The formation of regio-isomers in the Bohlmann-Rahtz synthesis is a common issue stemming from the initial Michael addition step. Here’s a breakdown of the problem and potential solutions:

Causality: The nucleophilic attack of the enamine can occur at either of the two electrophilic carbons of the ethynylketone. The preferred site of attack is influenced by:

  • Steric Hindrance: Bulky substituents on either the enamine or the ethynylketone will direct the attack to the less sterically hindered position.

  • Electronic Effects: Electron-withdrawing or -donating groups on the reactants can alter the electron density at the reaction centers, thereby influencing the regioselectivity.

Troubleshooting Workflow:

Caption: Troubleshooting regio-isomers in Bohlmann-Rahtz synthesis.

Detailed Troubleshooting Steps:

  • Reagent Purity: Ensure the purity of your enamine and ethynylketone. Impurities can sometimes catalyze side reactions.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the Michael addition. A screen of different solvents (e.g., protic vs. aprotic) may favor one regio-isomer over the other.[7]

  • Temperature Control: Running the reaction at a lower temperature can sometimes increase the kinetic selectivity towards the desired product.

  • Catalysis: The use of acid catalysts like acetic acid or Amberlyst-15 can influence the cyclodehydration step and may also affect the initial Michael addition's regioselectivity.[15]

  • One-Pot, Three-Component Modification: To circumvent issues with pre-formed enamines, a one-pot reaction using a 1,3-dicarbonyl compound, an ammonium source (like ammonium acetate), and the alkynone can sometimes offer better regiocontrol.[15][16]

Troubleshooting Guides for Specific Syntheses

Guareschi-Thorpe Synthesis: Controlling the Initial Condensation

Issue: Formation of an undesired regio-isomer when using an unsymmetrical 1,3-diketone.

Underlying Cause: The active methylene of the cyanoacetamide derivative can react with either of the two carbonyl carbons of the diketone. The regioselectivity is governed by the relative electrophilicity and steric accessibility of these carbonyls.

Troubleshooting Protocol:

  • Analyze the Diketone:

    • Electronic Differentiation: If one carbonyl is attached to an electron-withdrawing group, it will be more electrophilic and likely the primary site of attack.

    • Steric Differentiation: A sterically hindered carbonyl group will be less accessible to the nucleophile.

  • Reaction Condition Optimization:

    • Catalyst: While traditionally base-catalyzed, recent modifications using organocatalysts like chitosan have shown excellent regioselectivity.[17]

    • pH Control: In aqueous media, using ammonium carbonate can help maintain a pH that favors the desired condensation pathway.[5]

Data Summary: Impact of Catalyst on Regioselectivity

Catalyst/ConditionsSubstratesMajor Regio-isomerReference
AmmoniaCyanoacetamide, Benzoylacetone6-methyl-4-phenyl-2-pyridoneClassical
ChitosanEthyl Cyanoacetate, 1-phenylbutane-1,3-dioneEthyl 2-hydroxy-6-methyl-4-phenylnicotinate[17]
Kröhnke Pyridine Synthesis: Ensuring Specificity

Issue: A mixture of pyridine products is obtained when using α,β-unsaturated carbonyl compounds with the potential for competing reaction pathways.

Underlying Cause: The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source.[18] The regioselectivity is determined by the initial Michael addition.

Troubleshooting Protocol:

  • Purity of the Michael Acceptor: Ensure the α,β-unsaturated carbonyl compound is free of isomers (e.g., double bond migration).

  • Reaction Solvent: The reaction is commonly performed in glacial acetic acid or methanol.[18] Altering the solvent may influence the selectivity.

  • One-Pot, Multi-Component Variations: Modern variations of the Kröhnke synthesis allow for a one-pot reaction of an aldehyde, a ketone with an α-methylene group, and a Michael acceptor with ammonium acetate. This can sometimes lead to improved regioselectivity.[19]

Experimental Protocol: Regioselective One-Pot Kröhnke-Type Synthesis [19]

  • To a microwave vial, add the aromatic aldehyde (1 mmol), 3-oxo-3-phenylpropanenitrile (1 mmol), 2-acetylpyridine (1 mmol), and ammonium acetate (5 mmol).

  • Add 2 mL of water as the solvent.

  • Seal the vial and heat in a microwave reactor at 150 °C for 15-20 minutes.

  • After cooling, the product often precipitates and can be collected by filtration.

Transition-Metal-Catalyzed C-H Functionalization: A Guide to Directing Group Strategy

Issue: Achieving the desired regioselectivity in the direct functionalization of a substituted pyridine.

Underlying Cause: The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions. To achieve functionalization at other positions, or to selectively target one position over another, a directing group is often necessary.

Decision-Making Workflow for Directing Group Selection:

Caption: Strategy for regioselective C-H functionalization.

Practical Considerations:

  • C2-Selective Functionalization: The nitrogen atom of the pyridine ring can act as a directing group, facilitating metalation at the C2 position.[10]

  • C4-Selective Functionalization: Achieving C4 selectivity can be challenging. One strategy involves the use of a removable blocking group at the C2 and C6 positions.[20][21] A recent method employs a maleate-derived blocking group for highly regioselective Minisci-type alkylation at C4.[20][21][22]

  • C3-Selective Functionalization: This is often the most difficult to achieve directly. Strategies may involve the use of pyridyne intermediates or complex directing group setups.[13][23]

Summary of Regioselective C-H Functionalization Methods

Target PositionStrategyCatalyst/ReagentsReference
C2Directed C-H ActivationRh(III), Pd(II)[10][24]
C3Arylation of 4-substituted pyridinesPd(OAc)2, P(n-Bu)Ad2[25][26]
C4Minisci Alkylation with Blocking GroupAgNO3, (NH4)2S2O8[20][21][22]

References

  • Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Angewandte Chemie International Edition, 51(36), 8960-9009. [Link]

  • Kaur, N. (2015). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Journal of Drug Designing and Medicinal Chemistry, 1(1), 1-11. [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Bagley, M. C., Dale, J. W., & Bower, J. F. (2001). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. [Link]

  • Hyster, T. K., & Rovis, T. (2011). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. PMC. [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]

  • Reddy, G. S. R., & Kumar, M. P. (2014). Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides. Organic & Biomolecular Chemistry, 12(40), 7999-8003. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]

  • Healy, M. H., Kong, W. S., & Eastgate, M. D. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. [Link]

  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]

  • O’Hara, F., Black, A., & Jones, C. (2016). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters, 18(14), 3462-3465. [Link]

  • Kumar, A., & Kumar, V. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. [Link]

  • Jaiswal, P. K., Sharma, V., & Mathur, M. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters, 20(19), 6048-6052. [Link]

  • Guo, P., Joo, J. M., Rakshit, S., & Sames, D. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Wikipedia. [Link]

  • Jaiswal, P. K., Sharma, V., & Mathur, M. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. ACS Publications. [Link]

  • Guo, P., Joo, J. M., Rakshit, S., & Sames, D. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 133(40), 15812-15815. [Link]

  • Tu, S., Li, T., Shi, F., Fang, F., & Zhu, S. (2009). Diversity-Oriented Synthesis of Kröhnke Pyridines. ACS Combinatorial Science, 11(5), 420-423. [Link]

  • ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. ResearchGate. [Link]

  • Jaiswal, P. K., Sharma, V., & Mathur, M. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. ACS Publications. [Link]

  • Organic Chemistry. (n.d.). Guareschi-Thorpe synthesis of pyridine. Organic Chemistry. [Link]

  • Zhang, M., et al. (2025). Switchable Regioselective C−H Activation/Annulation of Acrylamides with Alkynes for the Synthesis of 2‐Pyridones. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. [Link]

  • Li, Z., et al. (2023). C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Organic Letters, 25(15), 2689-2694. [Link]

  • Al-Zaydi, K. M. (2014). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 4(69), 36691-36695. [Link]

  • De Nanteuil, F., Defrance, T., & Waser, J. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. PMC. [Link]

  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]

  • ResearchGate. (2025). Pyridine Elaboration Through Organometallic Intermediates: Regiochemical Control and Completeness. ResearchGate. [Link]

  • Goetz, A. E., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. [Link]

  • Journal of Chemical Education. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1435. [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Wang, B., et al. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis, 13(10), 6816-6822. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Organic Chemistry. (n.d.). Pyridines. Organic Chemistry. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Pyrano[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrano[2,3-b]pyridine derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger, pilot-plant, or manufacturing scales. Pyrano[2,3-b]pyridines are a critical scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial properties[1][2].

Scaling up any chemical synthesis introduces challenges not always apparent at the lab scale, such as heat transfer, mass transport, reaction kinetics, and downstream processing. This document provides practical, experience-driven advice in a question-and-answer format to help you navigate these complexities, ensuring a robust, safe, and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most robust synthetic strategy for the large-scale production of pyrano[2,3-b]pyridines?

For scale-up, one-pot multicomponent reactions (MCRs) are overwhelmingly preferred. These reactions, which combine three or more starting materials in a single operation, are highly efficient and align with the principles of green chemistry by reducing waste and saving time[3][4]. A common and effective MCR involves the condensation of an aromatic aldehyde, malononitrile, and a suitable active methylene compound (like a 1,3-dicarbonyl or a 2-pyridone derivative)[5][6].

Key Advantages for Scale-Up:

  • Process Intensification: Fewer unit operations (setups, workups, purifications) lead to higher throughput and lower costs.

  • Atom Economy: MCRs are often designed to incorporate most of the atoms from the reactants into the final product.

  • Operational Simplicity: A single reaction vessel and set of conditions simplify the process and reduce opportunities for error.

Q2: How do I choose the right catalyst for my scale-up synthesis? The literature shows many options.

Catalyst selection is a critical decision that balances activity, cost, safety, and ease of removal. While many catalysts work well at the gram scale, their suitability for kilogram-scale production varies significantly.

Catalyst TypeExamplesTypical ConditionsPros for Scale-UpCons for Scale-Up
Simple Bases Piperidine, Na₂CO₃[7][8]Ethanol or DMSO, 80-100 °CInexpensive, readily available.Can be difficult to remove; may require aqueous workup.
Solid Acids SBA-Pr-SO₃H[6]Solvent-free, 130-140 °CEasily removed by filtration, often recyclable, high activity.Higher initial cost than simple bases.
Nanocatalysts Magnetically separable Fe₃O₄[5]Solvent-free, 80 °CExcellent recyclability (magnetic separation), high efficiency.Potential for metal leaching into the product; higher cost.
Organocatalysts L-proline[3]Aqueous ethanolMetal-free, environmentally benign.Can require higher catalyst loading; may be water-sensitive.

For initial scale-up, a simple, inexpensive base like sodium carbonate or a recyclable solid acid like SBA-Pr-SO₃H often provides the best balance of performance and practicality[6][7]. Magnetically recoverable catalysts are ideal for large-scale, repeated batch manufacturing[5].

Q3: What are the primary safety concerns when scaling up the synthesis of pyrano[2,3-b]pyridine derivatives?

Safety must be the primary consideration. Key hazards include:

  • Exothermic Reactions: MCRs can be highly exothermic. What is easily managed in a flask with an ice bath can lead to a dangerous thermal runaway in a large reactor[9]. Solution: Implement controlled, slow addition of one reactant, ensure adequate reactor cooling capacity, and perform calorimetric studies (e.g., Reaction Calorimetry - RC1) to understand the thermal profile.

  • Solvent Hazards: Many protocols use flammable solvents like ethanol[8]. On a large scale, this increases fire and explosion risk. Solution: Use appropriate grounding and bonding to prevent static discharge, operate in a well-ventilated area with explosion-proof equipment, and consider solvent-free reaction conditions where possible[6][10][11].

  • Reagent Handling: Malononitrile is toxic. Pyridine and related bases are flammable and harmful[10][12]. Solution: Use appropriate Personal Protective Equipment (PPE), including respirators and chemical-resistant gloves. Employ closed-transfer systems for adding large quantities of hazardous reagents.

Troubleshooting Guide

Q: I'm observing a significant drop in yield upon scaling up my reaction. What are the common causes and solutions?

This is one of the most common scale-up challenges. The issue often stems from mass and heat transfer limitations that are not apparent on a small scale.

Answer: A systematic approach is required to diagnose the root cause.

start Low Yield Observed on Scale-Up mixing Is Mixing Efficient? (Visual Inspection, Modeling) start->mixing Check Mixing heat Is Temperature Uniform? (Multiple Probes) mixing->heat Yes sol_mixing Solution: - Increase agitation speed - Use a different impeller design - Ensure solids are suspended mixing->sol_mixing No reagents Are Reagents Stable Under Reaction Conditions? heat->reagents Yes sol_heat Solution: - Use jacketed reactor with precise temperature control - Implement slow, controlled addition of reagents heat->sol_heat No workup Is Workup/Isolation Efficient? reagents->workup Yes sol_reagents Solution: - Check purity of new batches - Add sensitive reagents last or over time reagents->sol_reagents No sol_workup Solution: - Optimize crystallization solvent - Check for product loss in aqueous/organic layers workup->sol_workup No

Caption: A decision tree for troubleshooting low yields during scale-up.

  • Cause 1: Inefficient Mixing: In a large reactor, reactants may not be homogenously mixed, creating "hot spots" or areas of low concentration. This is especially true for heterogeneous reactions involving solid catalysts or reagents.

    • Solution: Increase the agitation speed or use a more appropriate impeller (e.g., a pitch-blade turbine for solid suspension). Ensure that solid reagents are fully suspended and not settling at the bottom of the reactor.

  • Cause 2: Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. Heat generated by the reaction cannot dissipate as quickly, leading to temperature spikes that can decompose products or cause side reactions.

    • Solution: As mentioned, use controlled addition of a limiting reagent to manage the rate of heat generation. Ensure the reactor's heating/cooling system is responsive and can handle the thermal load predicted by calorimetric studies[9].

  • Cause 3: Reagent Purity and Stability: A new, larger batch of a starting material may have a different impurity profile that inhibits the reaction. Some starting materials, particularly aldehydes, can degrade on storage.

    • Solution: Always qualify new batches of starting materials via analytical methods (NMR, GC/MS) before use in a large-scale run.

Q: My reaction is generating a complex mixture of byproducts. How can I improve selectivity?

Answer: Byproduct formation is often a result of non-optimized reaction conditions or an imbalance in the rates of the sequential steps in the MCR.

  • Identify the Byproducts: First, try to identify the structure of the major byproducts using LC-MS and NMR. Common byproducts include Knoevenagel adducts or Michael adducts that have failed to cyclize[6].

  • Control the Stoichiometry: Ensure precise molar equivalents are used. An excess of one component, like the aldehyde or malononitrile, can lead to undesired side reactions.

  • Optimize Temperature: High temperatures can sometimes favor decomposition or alternative reaction pathways. Conversely, some cyclization steps require a certain thermal threshold. Experiment with a temperature range (e.g., 80 °C to 120 °C) to find the optimal balance. In one study, raising the temperature from ambient to 54% improved yields, but extended reaction times at high temperatures were detrimental[13].

  • Change the Solvent: The solvent plays a key role in stabilizing intermediates. A switch from a protic solvent (like ethanol) to a polar aprotic solvent (like DMSO or acetonitrile) can dramatically alter selectivity by changing the solvation of ionic intermediates[14][15]. Solvent-free conditions often provide excellent results by forcing the components to react[6].

Q: I am struggling with the purification of my multi-kilogram batch. Column chromatography is not a viable option. What should I do?

Answer: Relying on chromatography for large-scale purification is unsustainable. The goal should always be to isolate the product via crystallization.

  • Strategy 1: Reaction Telescoping & Crystallization: The ideal scenario is a reaction that goes to completion cleanly, allowing the product to be crystallized directly from the reaction mixture upon cooling or the addition of an anti-solvent. This requires a very well-optimized reaction.

  • Strategy 2: Recrystallization: This is the most common and effective method for purifying solid products at scale.

    • Solvent Screening: Screen a variety of solvents and solvent/anti-solvent systems to find one that provides high recovery and excellent impurity rejection. Good single solvents are often polar protic (ethanol, isopropanol) or polar aprotic (DMF, acetonitrile)[6][8].

    • Control Cooling: For large batches, crash-cooling can trap impurities. Implement a controlled cooling profile to allow for the growth of large, pure crystals.

  • Strategy 3: Acid-Base Extraction: The pyridine nitrogen is basic and can be protonated. If your impurities are non-basic, you can perform an acidic wash (e.g., with dilute HCl) to pull your product into the aqueous layer. Then, basify the aqueous layer and extract the purified product with an organic solvent, or better yet, induce crystallization by adjusting the pH[9]. This is a powerful but often overlooked technique for purifying pyridine-containing compounds.

Key Experimental Protocol: One-Pot, Three-Component Synthesis of a 4H-Pyrano[2,3-b]pyridine Derivative

This protocol is a representative example based on common literature procedures and is intended as a starting point for development.[5][6]

Reaction: Aromatic Aldehyde + Malononitrile + 3-Cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one (1.0 eq).

  • Catalyst Addition: Add the chosen catalyst. For example, add a solid acid catalyst like SBA-Pr-SO₃H (0.02 g per 2 mmol of aldehyde) or a magnetically recoverable catalyst[5][6].

  • Reaction Conditions (Solvent-Free):

    • Begin agitation to ensure the mixture is a mobile slurry.

    • Heat the reactor jacket to the target temperature (e.g., 80-130 °C). The optimal temperature will need to be determined experimentally.

    • Maintain the reaction under a slow nitrogen blanket.

  • Monitoring the Reaction:

    • Periodically take small samples and monitor the disappearance of the starting materials by TLC or HPLC. A typical reaction time might be 15-60 minutes[6].

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a suitable solvent (e.g., ethanol) to the solid mass and stir to break it up.

    • If a solid catalyst was used, filter the hot mixture to remove the catalyst. The catalyst can be washed with fresh solvent and set aside for regeneration.

    • Allow the filtrate to cool slowly to induce crystallization. You may need to reduce the volume of the solvent under vacuum to reach the saturation point.

    • Collect the solid product by filtration, wash the filter cake with cold ethanol, and dry under vacuum.

  • Purity Check: Analyze the dried product by ¹H NMR, LC-MS, and melting point to confirm its identity and purity. If necessary, perform a recrystallization as described in the troubleshooting section.

References

  • Jahanshahi, P., et al. (2018). Efficient and Facile Synthesis of Chromenopyrano[2,3-b] pyridine Derivatives Catalyzed by Sodium Carbonate. Available at: [Link][7][14]

  • Maleki, A., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. Available at: [Link]

  • Pham, H. T., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Jahanshahi, P., et al. (2018). Synthesis of chromenopyrano[2,3-b]pyridine derivatives 7 and 8 in the presence of Na2CO3 catalyst. ResearchGate. Available at: [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]

  • Abdel-Aziz, A. A., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica. Available at: [Link]

  • El-ziaty, A. K., et al. (2024). Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives. Sohag Journal of Sciences. Available at: [Link]

  • Kazemi, M., et al. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. Available at: [Link]

  • Shaabani, A., et al. (2013). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Chemistry Central Journal. Available at: [Link]

  • Kumar, A., et al. (2011). An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiation. ResearchGate. Available at: [Link]

  • Bhaskar, H., et al. (2014). A rapid, convient and diversified-multicomponent synthesis and characterization of pyrano[2,3-b]indoles. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]

  • Al-Omair, M. A. (2024). Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers in Chemistry. Available at: [Link]

  • Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Available at: [Link]

  • Fun, H. K., et al. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. Available at: [Link]

  • KR101652750B1. (2012). Purification method of pyridine and pyridine derivatives. Google Patents.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Available at: [Link]

Sources

Technical Support Center: Pyrano[2,3-b]pyridine Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Diagnostics and Self-Validating Protocols for Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocol repetition. Pyrano[2,3-b]pyridines are highly privileged scaffolds in medicinal chemistry, but their synthesis—whether via multicomponent reactions (MCRs) or transition-metal-catalyzed C–H activation—is notoriously sensitive to kinetic and thermodynamic stalling.

This guide provides causality-driven troubleshooting, self-validating methodologies, and quantitative data to rescue failed syntheses and optimize your yields.

Part 1: Diagnostic Workflows

Before altering your reaction parameters, it is critical to identify exactly where the catalytic cycle or reaction cascade is failing.

MCR_Mechanism N1 Aldehydes & Malononitrile N2 Knoevenagel Condensation N1->N2 N3 α-Cyanocinnamonitrile N2->N3 N5 Michael Addition N3->N5 N4 C,O-Nucleophile N4->N5 N6 Acyclic Adduct (Stalled Reaction) N5->N6 Insufficient energy N7 Lewis Acid / MW Activation N6->N7 Troubleshooting step N8 Pyrano[2,3-b]pyridine N7->N8 Intramolecular cyclization

Mechanistic pathway and failure point of MCR pyrano[2,3-b]pyridine synthesis.

CH_Act S1 Rh(III) Cascade Annulation Yield < 20% S2 Analyze Byproducts (LC-MS) S1->S2 S3 Unreacted Starting Material? S2->S3 S4 Check Catalyst/Additive Switch AgSbF6 to AgOPiv S3->S4 Yes S5 Alternative Annulation Product Formed? S3->S5 No S6 Solvent Effect Switch EtOH to HFIP S5->S6 Yes

Troubleshooting decision tree for Rh(III)-catalyzed cascade annulation.

Part 2: Mechanistic FAQs & Troubleshooting

Q1: My one-pot multicomponent reaction (MCR) stalls, yielding a complex mixture with an acyclic intermediate instead of the fused pyrano[2,3-b]pyridine. What is failing?

Causality: In one-pot MCRs, the synthesis relies on a sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization. While the initial formation of the α-cyanocinnamonitrile intermediate and subsequent Michael addition are kinetically favorable, the final intramolecular cyclization (involving the elimination of water or HCN) is thermodynamically demanding. If the reaction stalls, it is due to insufficient electrophilicity of the nitrile or carbonyl carbon. Resolution: Introduce a Lewis acid catalyst such as AlCl₃ (1.2 equiv) or utilize controlled microwave irradiation (150 W, 45°C) to lower the activation energy of the cyclization step. Microwave irradiation provides uniform dielectric heating, which specifically accelerates the polar cyclization transition state .

Q2: During Rh(III)-catalyzed C–H activation, I observe high conversion but poor regioselectivity, yielding an alternative annulation byproduct. How can I drive the reaction toward the desired pyrano[2,3-b]pyridine?

Causality: The divergence in the cascade annulation pathway is heavily dictated by the solvent's hydrogen-bonding capacity and the nature of the silver additive. Protic solvents like ethanol (EtOH) favor off-target pathways because they compete for metal coordination sites. Resolution: Switch the solvent to Hexafluoro-2-propanol (HFIP). HFIP is highly polar, strongly hydrogen-bonding, yet poorly nucleophilic, which stabilizes the cationic Rh-intermediate without interfering with the catalytic cycle. Additionally, replace AgSbF₆ with AgOPiv. The pivalate anion (OPiv⁻) acts as an internal base, facilitating the crucial Concerted Metalation-Deprotonation (CMD) step for C–H bond activation far more efficiently than the non-coordinating SbF₆⁻ anion .

Q3: I am attempting a "green" solvent-free MCR, but my yields are inconsistent and below 20%. What is the physical cause of this failure?

Causality: Solvent-free reactions often suffer from severe mass transfer limitations. Even if the thermodynamics are favorable, the solid-state diffusion barrier prevents the nucleophiles from interacting with the Knoevenagel adduct. Resolution: Implement ultrasonic irradiation combined with a magnetically recoverable transition metal catalyst, such as a Bis(imino)pyridine (BIMP) Fe(II) complex. Ultrasound induces acoustic cavitation, generating localized microscopic hotspots of extreme temperature and pressure that overcome mass transfer barriers without requiring bulk solvents .

Q4: My pyrano[2,3-b]pyridine derivatives show poor purity with persistent dimeric malononitrile byproducts. How do I prevent this?

Causality: Malononitrile easily dimerizes under basic conditions, especially when the initial aldehyde condensation is slow. Resolution: Ensure the aldehyde is fully dissolved and activated before adding malononitrile. Use a step-wise addition protocol where the Knoevenagel condensation is validated before the introduction of the C,O-nucleophile (e.g., cyclohexanone or 4-hydroxycoumarin) .

Part 3: Quantitative Optimization Data

Use the following benchmark data to select the optimal conditions for your specific synthetic route.

Table 1: Solvent and Additive Effects on Rh(III)-Catalyzed Cascade Annulation

EntryCatalyst (mol %)AdditiveSolventTemp (°C)Target Yield (%)Byproduct Yield (%)
1[CpRhCl₂]₂ (5%)AgSbF₆DCE803932
2[CpRhCl₂]₂ (5%)AgSbF₆EtOH801181
3[CpRhCl₂]₂ (5%)AgSbF₆HFIP8066Trace
4[CpRhCl₂]₂ (5%)AgOPivHFIP8083 Trace

Table 2: Catalyst Efficacy in MCR Synthesis of Pyrano[2,3-b]pyridines

CatalystConditionTimeYield (%)Mechanistic Observation
NoneSolvent-free, 80°C24 h< 20Reaction stalls at acyclic Michael adduct.
Na₂CO₃ (5 mol%)DMSO, 100°C5 h50Moderate cyclization; thermal degradation observed.
AlCl₃ (1.2 equiv)MW (150W), 45°C8 min91 Rapid, clean conversion; Lewis acid lowers activation energy.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, do not proceed blindly through the steps. Utilize the validation checkpoints built into these methodologies.

Protocol A: Microwave-Assisted MCR Synthesis (AlCl₃ Catalyzed)

Designed to prevent stalled Michael adducts.

  • Reagent Assembly: In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 2.0 mL of ethanol.

  • Knoevenagel Validation: Add a catalytic drop of piperidine and stir at room temperature for 5 minutes.

    • Validation Checkpoint 1: Withdraw a 10 µL aliquot and run TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot and the appearance of a highly UV-active spot (Rf ~0.4) confirms successful α-cyanocinnamonitrile formation. Do not proceed until this is verified.

  • Michael Addition & Cyclization: Add the C,O-nucleophile (e.g., cyclohexanone, 1.0 mmol) and AlCl₃ (1.2 mmol).

  • Microwave Irradiation: Seal the vessel and subject it to controlled microwave irradiation (150 W) at 45°C for 8–10 minutes.

    • Validation Checkpoint 2: Analyze via LC-MS. The mass spectrum should show the loss of H₂O/HCN, confirming ring closure. If the acyclic mass [M+H]⁺ is dominant, increase MW time by 3 minutes.

  • Isolation: Cool to room temperature, pour into crushed ice, filter the precipitate, and recrystallize from ethanol.

Protocol B: Rh(III)-Catalyzed C–H Activation and Cascade Annulation

Designed to ensure high regioselectivity.

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl imidate (0.2 mmol) and the coupling partner (0.24 mmol).

  • Catalyst Assembly: Add [Cp*RhCl₂]₂ (5.0 mol %) and AgOPiv (2.0 equiv).

    • Critical Note: Weigh AgOPiv rapidly in a glovebox or under a stream of dry N₂ to prevent moisture-induced deactivation.

  • Solvent Addition: Inject 2.0 mL of anhydrous HFIP. Seal the tube tightly.

  • Thermal Annulation: Stir the mixture at room temperature (or up to 80°C depending on substrate steric hindrance) for 6 hours.

    • Validation Checkpoint 1: The solution should transition from a pale yellow to a deep, homogeneous amber, indicating active Rh-insertion. If a black precipitate forms early, the silver additive has degraded.

  • Quenching & Purification: Dilute the mixture with ethyl acetate (10 mL), filter through a short pad of Celite to remove metal residues, concentrate under reduced pressure, and purify via flash column chromatography.

Part 5: References

  • Title: An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiation. Source: ARKIVOC / ResearchGate URL: [Link]

  • Title: Synthesis of Highly Fused Pyrano[2,3-b]pyridines via Rh(III)-Catalyzed C–H Activation and Intramolecular Cascade Annulation under Room Temperature. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Bis(imino)pyridine (BIMP) Fe(II) catalyses one-pot green condensation of resorcinol, malononitrile, aromatic aldehydes and cyclohexanone. Source: Indian Academy of Sciences URL: [Link]

  • Title: Catalyst-Solvent System for PASE Approach to Hydroxyquinolinone-Substituted Chromeno[2,3-b]pyridines Its Quantum Chemical Study and Investigation of Reaction Mechanism. Source: MDPI URL: [Link]

methods for reducing reaction times in pyrano[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize and troubleshoot the synthesis of pyrano[2,3-b]pyridine derivatives.

Traditional synthetic routes for these scaffolds—such as the pre-preparation of 1,2,4-triazine precursors followed by high-temperature Diels-Alder reactions—are notoriously plagued by extended reaction times (often 12–24 hours) and poor thermodynamic efficiency[1]. This guide provides field-proven, causality-driven methodologies to reduce reaction times to minutes or a few hours using advanced energy-transfer technologies and high-turnover catalysis.

Knowledge Base: Mechanisms of Time Reduction (FAQs)

Q: Why do traditional pyrano[2,3-b]pyridine multicomponent reactions (MCRs) take so long, and what is the primary mechanism to accelerate them? A: Traditional MCRs rely on conventional conductive heating, which is diffusion-limited and creates thermal gradients. To drastically reduce reaction time, you must shift from conductive heating to either volumetric heating (Microwave) or acoustic cavitation (Ultrasound). Microwave irradiation utilizes dipolar polarization to heat the reaction mixture uniformly at the molecular level, reducing cyclocondensation times from hours to under 15 minutes[2]. Alternatively, ultrasonic irradiation generates localized microscopic hotspots (temperatures >5000 K and pressures >1000 atm) that forcefully increase collision frequencies, reducing a 5-hour conventional reaction to just 35 minutes[3].

Q: If my substrates are highly heat-sensitive, how can I reduce reaction time without using microwave irradiation? A: For thermally labile substrates, transition-metal catalysis is the optimal choice. Utilizing a Rh(III)-catalyzed C–H activation strategy bypasses the high-energy intermediates of traditional condensation. By using a cost-effective[Cp*RhCl2]2 complex, you can drive the intramolecular cascade annulation at room temperature, shortening the reaction time to just 2–6 hours while preserving sensitive functional groups[1].

Q: Can I achieve rapid synthesis while maintaining "Green Chemistry" standards? A: Yes. The fastest protocols currently employ solvent-free conditions coupled with magnetic nanoparticle (MNP) catalysts or ultrasonic irradiation. For example, using a Bis(imino)pyridine Fe(II) catalyst under solvent-free ultrasonication eliminates the need for toxic solvents and completes the reaction in 35 minutes[3]. Similarly, utilizing magnetically recoverable Fe3O4@Cu(II) nanoparticles allows for completion in 40–70 minutes at 80 °C with quantitative catalyst recovery[4].

DecisionTree Start Goal: Reduce Reaction Time (< 1 Hour) Q1 Are substrates thermally stable? Start->Q1 MW Microwave Irradiation (10-15 mins, Volumetric Heating) Q1->MW Yes Q2 Is solvent-free synthesis desired? Q1->Q2 No / Heat Sensitive US Ultrasonic Irradiation (35 mins, Acoustic Cavitation) Q2->US Yes Cat Advanced Catalysis (Rh(III) or MNPs at RT, 2-6 hrs) Q2->Cat No

Decision matrix for selecting reaction time reduction strategies.

Standard Operating Procedures (Validated Protocols)

The following protocols are engineered as self-validating systems. Do not merely follow the steps; observe the physical causality indicators to ensure the reaction is proceeding at the accelerated rate.

Protocol A: Ultrasound-Assisted Solvent-Free Synthesis (35 Minutes)

Causality: By removing the solvent, the acoustic waves directly impact the solid-liquid interface of the reactants, maximizing mass transfer during the initial Knoevenagel condensation[3].

  • Preparation: In a 50 mL round-bottom flask, combine resorcinol (1 mmol), malononitrile (1.1 mmol), an aromatic aldehyde (1 mmol), and cyclohexanone (1 mmol)[3].

  • Catalyst Addition: Add 10 mol% of (4-nitro-2,6-diacetylpyridinebis(2,4,6-trimethylanil)) FeCl₂ catalyst[3]. Do not add any solvent.

  • Irradiation: Submerge the flask into an ultrasonic bath (e.g., 40 kHz) at room temperature.

  • Self-Validation Check (15 mins): The acoustic cavitation will cause the heterogeneous powder mixture to transition into a uniform, viscous melt. If the mixture remains a dry powder, ambient humidity is too low; add 1-2 drops of ethanol to act as a cavitation propagation medium.

  • Completion (35 mins): Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the highly UV-active aldehyde spot confirms completion.

  • Work-up: Extract the melt with hot ethanol. The pyrano[2,3-b]pyridine product will precipitate upon cooling, while the Fe(II) catalyst remains in the filtrate for reuse[3].

Protocol B: Microwave-Assisted Three-Component Bicyclization (10–15 Minutes)

Causality: Microwave irradiation selectively couples with the highly polar intermediates (e.g., 2-aminoprop-1-ene-1,1,3-tricarbonitrile), instantly overcoming the activation energy barrier for the formation of the two new rings and four σ bonds[5].

  • Preparation: Combine the C,O-containing nucleophile, aldehyde, and 2-aminoprop-1-ene-1,1,3-tricarbonitrile in a dedicated microwave-safe quartz vessel[5].

  • Irradiation: Place the vessel in a controlled microwave synthesizer. Set the power to 250W and the temperature limit to 120 °C.

  • Self-Validation Check (5 mins): Observe the pressure curve on the microwave synthesizer dashboard. A rapid spike followed by stabilization indicates the successful release of volatile by-products during the cyclization phase.

  • Completion (15 mins): Cool the vessel rapidly using compressed air. The target pyrano[2,3-b]pyridine analogue will crystallize directly from the mixture[5].

Mechanism A Reactants (Aldehyde + Malononitrile) B Knoevenagel Condensation A->B C Michael Addition (+ Resorcinol) B->C Ultrasound Accelerated D Cyclocondensation (+ Cyclohexanone) C->D Cavitation Hotspots E Pyrano[2,3-b]pyridine Derivative D->E

Ultrasound-accelerated multicomponent cascade mechanism.

Troubleshooting & Error Resolution

Issue 1: Yields are low under microwave conditions despite short reaction times.

  • Diagnosis: You are likely experiencing localized superheating ("hotspots"), which causes the thermal degradation of heat-sensitive substituents (e.g., electron-donating methoxy groups) before cyclization can occur.

  • Resolution: Ensure you are using a scientific microwave reactor with an active IR temperature sensor, not a domestic microwave. If degradation persists, abandon microwave irradiation and switch to a room-temperature Rh(III)-catalyzed C–H activation approach. While this extends the reaction time to 2–6 hours, it completely prevents thermal degradation and maintains >85% yields[1].

Issue 2: The reaction stalls at the Michael Addition intermediate during ultrasound synthesis.

  • Diagnosis: Acoustic cavitation relies on the propagation of sound waves through a medium. If your solvent-free solid mixture is too dense or dry, cavitation bubbles cannot form, halting mass transfer.

  • Resolution: Add a catalytic amount of a benign liquid (e.g., 2-3 drops of water or an ionic liquid like [Et3NH][HSO4][6]) to act as a cavitation medium. This will immediately restore the acoustic transfer and restart the reaction.

Issue 3: Catalyst recovery is failing, adding time to the overall workflow.

  • Diagnosis: Traditional filtration of homogeneous catalysts (like AlCl3) requires tedious aqueous workups, negating the time saved during the reaction[2].

  • Resolution: Switch to magnetically recoverable catalysts, such as Fe3O4@SiO2-acac-2ATP-Cu(II) nanoparticles. After the 40-minute reaction, simply place an external neodymium magnet against the flask. The catalyst will pin to the wall in seconds, allowing you to decant the product instantly[4].

Performance Metrics: Method Comparison

Summarized quantitative data for selecting the optimal time-reduction strategy based on your laboratory's capabilities.

Synthesis MethodKey Reagents / CatalystReaction TimeAvg. Yield (%)Operational Conditions
Conventional Heating Triazine precursor + Alkyne12–24 hours45–60%High Temp (Reflux)[1]
Rh(III) C–H Activation Aryl imidates + [Cp*RhCl2]22–6 hours80–95%Room Temp, Ar atm[1]
Magnetic Nanoparticles Aldehydes + Fe3O4@Cu(II)40–70 mins85–92%Solvent-free, 80 °C[4]
Ultrasonic Irradiation Resorcinol + Fe(II) Catalyst35 mins90%Solvent-free, RT[3]
Microwave Irradiation 4H-chromenes + AlCl3< 15 mins> 85%Controlled MW, 120 °C[2]

References

  • Synthesis of Highly Fused Pyrano[2,3-b]pyridines via Rh(III)
  • Bis(imino)pyridine (BIMP) Fe(II)
  • An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiation Source: Semantic Scholar URL
  • Three-Component Bicyclization Providing an Expedient Access to Pyrano[2′,3′:5,6]pyrano[2,3-b]pyridines and Its Derivatives Source: ACS Combinatorial Science URL
  • Source: RSC Advances (via NIH)
  • Triethylammonium Hydrogen Sulfate[Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids Source: ACS Omega URL

Sources

Validation & Comparative

biological efficacy of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine vs other inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Biological Efficacy of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine: A Comparative Guide for Inhibitor Selection

Mechanistic Overview & Structural Rationale

The pyrano[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, offering a highly tunable core for inhibiting critical pathological pathways, notably the Hypoxia-Inducible Factor (HIF-1) pathway and Aldose Reductase (ALR2)[1][2].

The specific derivative, 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine , is engineered to overcome the pharmacokinetic limitations of traditional benzopyran inhibitors. The incorporation of a nitrogen atom in the pyridine ring decreases the overall electron density of the core, making the molecule significantly more stable against oxidative metabolism[1]. Furthermore, the dimethoxymethyl group at the C6 position acts as an acetal. In biological systems, this moiety serves a dual purpose: it provides a versatile hydrogen-bonding acceptor site to improve aqueous solubility and target binding affinity, and it can act as a prodrug-like feature that hydrolyzes in acidic tumor microenvironments to an active aldehyde.

Comparative Biological Efficacy

When evaluating this scaffold against standard alternatives, it is critical to look at its dual-pathway utility.

Hypoxia-Inducible Factor (HIF-1) Inhibition: Standard proteasome inhibitors like Bortezomib effectively halt tumor progression but cause the accumulation of HIF-1α in an inactive form[1]. In contrast, pyrano[2,3-b]pyridine derivatives act downstream. They do not merely trap the protein; they actively block HIF-mediated transcription, preventing the expression of downstream survival genes like VEGF and GLUT1[1].

Aldose Reductase (ALR2) Inhibition: In models of diabetic complications, spirohydantoin derivatives synthesized from the pyrano[2,3-b]pyridine core exhibit extraordinary potency[2]. The 8-aza modification (the pyridine nitrogen) significantly enhances binding to the ALR2 active site compared to classical chromanones, yielding IC50 values in the low nanomolar range (e.g., 7.5 nM)[2].

Quantitative Efficacy Comparison

Table 1: Performance metrics of pyrano[2,3-b]pyridines versus standard reference inhibitors.

Inhibitor / ScaffoldPrimary TargetIC50 / PotencyMechanism of ActionClinical / Research Utility
Pyrano[2,3-b]pyridines HIF-1α / ALR27.5 nM – 2.5 μMTranscriptional blockade / ALR2 active site bindingDual-target research, hypoxic tumors
Bortezomib Proteasome (26S)< 10 nMInduces inactive HIF-1α accumulationMultiple Myeloma, HIF-1 control
Chetomin HIF-1α / p300~ 10-50 nMDisrupts HIF-1α/p300 complexIn vitro HIF-1 pathway validation
Sorbinil Aldose Reductase~ 2-5 nMCompetitive ALR2 inhibitionDiabetic neuropathy reference standard

Pathway Visualization

HIF1_Inhibition Hypoxia Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Nuclear Translocation & Dimerization HIF1a->Nucleus Transcription Target Gene Transcription (VEGF, GLUT1) Nucleus->Transcription Pyrano Pyrano[2,3-b]pyridine Derivatives Pyrano->Transcription Blocks Bortezomib Bortezomib (Control) Bortezomib->HIF1a Inactive Accumulation

HIF-1 signaling pathway demonstrating the distinct transcriptional blockade by pyrano[2,3-b]pyridines.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the workflow to prevent false positives caused by off-target compound toxicity or assay interference.

Protocol A: HIF-1α Transcriptional Inhibition (Dual-Luciferase Reporter Assay)

Rationale: Direct quantification of HIF-1α protein levels via Western blot can be misleading because some inhibitors cause the accumulation of inactive HIF-1α[1]. A functional reporter assay is required to prove transcriptional blockade.

  • Transfection: Co-transfect HCT116 cells with a Hypoxia Response Element (HRE)-driven Firefly luciferase plasmid and a constitutively active CMV-Renilla luciferase plasmid.

    • Causality: Renilla serves as an internal control for cell viability and transfection efficiency.

  • Compound Treatment: Pre-treat cells with 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine (0.1 - 10 μM) or vehicle (DMSO < 0.1%) for 2 hours.

  • Hypoxia Induction: Incubate cells in a hypoxia chamber (1% O₂) or treat with 100 μM CoCl₂ (a chemical hypoxia mimetic) for 16-24 hours.

  • Quantification: Lyse cells and measure luminescence using a dual-injector plate reader.

    • Self-Validation Check: Calculate the Firefly/Renilla ratio. If Renilla luminescence drops by >20% compared to the vehicle control, the compound concentration is cytotoxic, and the IC50 calculation for HIF-1 inhibition must be discarded to avoid false positives.

Assay_Workflow Step1 Transfect Cells (HRE + Renilla) Step2 Compound Treatment Step1->Step2 Step3 Hypoxia Induction (1% O₂ or CoCl₂) Step2->Step3 Step4 Dual-Luciferase Quantification Step3->Step4

Self-validating dual-luciferase reporter workflow controlling for viability and transfection.

Protocol B: Aldose Reductase Enzymatic Inhibition Assay

Rationale: To confirm direct target engagement without the confounding factors of cellular permeability.

  • Reagent Preparation: Prepare recombinant human ALR2, NADPH cofactor (0.1 mM), and DL-glyceraldehyde (substrate, 10 mM) in a 0.1 M phosphate buffer (pH 6.2).

  • Inhibitor Incubation: Incubate ALR2 with varying concentrations of the pyrano[2,3-b]pyridine derivative for 15 minutes at 37°C.

  • Reaction Initiation: Add DL-glyceraldehyde to initiate the enzymatic reaction.

  • Kinetic Readout: Monitor the decrease in NADPH absorbance at 340 nm over 5 minutes.

    • Self-Validation Check: Run a parallel control well containing the inhibitor and NADPH, but without the substrate (DL-glyceraldehyde). This ensures the inhibitor itself does not oxidize NADPH or absorb at 340 nm, which would artificially mimic enzymatic inhibition.

References

  • Design and Synthesis of Novel Small-Molecule Inhibitors of the Hypoxia Inducible Factor Pathway , Journal of Medicinal Chemistry - ACS Publications. 1[1]

  • Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones , PubMed. 2[2]

Sources

Navigating the Pyrano[2,3-b]pyridine Scaffold: A Comparative SAR Guide for Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The pyrano[2,3-b]pyridine scaffold is a highly versatile, privileged pharmacophore in modern medicinal chemistry. Its unique fused bicyclic structure—combining an electron-deficient pyridine ring with an oxygen-containing pyran ring—imparts distinct physicochemical properties, including favorable lipophilicity, unique hydrogen-bonding capabilities, and robust metabolic stability. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications on this core dictate target selectivity, mitigate off-target liabilities, and determine pharmacokinetic (PK) outcomes.

In this technical guide, we will objectively compare the structure-activity relationship (SAR) profiles of pyrano[2,3-b]pyridine analogs against alternative scaffolds across three distinct therapeutic domains. Furthermore, we will detail the self-validating experimental protocols required to synthesize and evaluate these advanced molecules.

Section 1: Comparative SAR Landscapes Across Therapeutic Targets
1.1 Cannabinoid-1 Receptor (CB1R) Inverse Agonists: Mitigating hERG Liability

In the pursuit of anti-obesity therapeutics devoid of psychiatric side effects, CB1R inverse agonists have been extensively optimized. Transitioning from a tetrahydro-1,8-naphthyridine scaffold to a dihydro-pyrano[2,3-b]pyridine core fundamentally alters the molecule's metabolic clearance and safety profile ().

  • The Alternative: Naphthyridines exhibit high oral efficacy, but the basicity of their secondary nitrogen often leads to off-target hERG (human ether-a-go-go-related gene) channel inhibition, a major cardiovascular liability.

  • The Pyrano[2,3-b]pyridine Advantage: Replacing the basic nitrogen with a pyran oxygen reduces the overall basicity of the pharmacophore. This subtle electronic shift significantly attenuates hERG inhibition while maintaining potent CB1R modulation and promoting favorable in vitro glucuronidation, thereby opening multiple metabolic clearance pathways.

1.2 mGluR2 Negative Allosteric Modulators (NAMs): Optimizing for PET Imaging

For central nervous system (CNS) targets like the metabotropic glutamate receptor 2 (mGluR2), brain penetrance and target engagement are paramount. A 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative (Compound 12) was identified as a highly potent mGluR2 NAM (IC50 = 6.0 nM) ().

  • SAR Optimization: To validate target engagement via Positron Emission Tomography (PET), a radiolabeled analog was required. SAR studies revealed that replacing the para-fluorine on the phenyl ring with a phenolic methyl ether (Compound 13) preserved both the nanomolar affinity and the optimal lipophilicity (LogD7.4 ≈ 2.94).

  • The Outcome: This strategic substitution provided a synthetic handle for [11C]CH3I O-methylation, successfully yielding a PET tracer with high molar activity and superior brain heterogeneity.

1.3 HIF-1α Pathway Inhibitors: Isomeric Core Comparisons

In oncology, inhibiting the Hypoxia-Inducible Factor (HIF-1α) pathway is a critical strategy against solid hypoxic tumors. When comparing pyrano(2,3-b)pyridines to their pyrano(3,2-b)pyridine isomers, the position of the pyran oxygen relative to the pyridine nitrogen plays a decisive role in target binding ().

  • Comparison: The 2,3-b isomer exhibited an IC50 of 2.5 μM. However, shifting the heteroatom to create the 3,2-b isomer improved the IC50 to 1.3 μM.

  • Mechanistic Rationale: This twofold increase in potency is attributed to the altered dipole moment and electron density distribution, which enhances hydrogen-bonding interactions within the HIF-1α translational machinery while remaining highly stable against oxidative metabolism.

Section 2: Quantitative Data & Performance Metrics

The following table summarizes the comparative SAR data, highlighting how specific structural modifications impact biological performance across different targets.

Compound / ScaffoldTargetStructural ModificationIC50 / AffinityKey Pharmacological Advantage
Compound 13g (Tetrahydro-1,8-naphthyridine)CB1RNaphthyridine coreHigh EfficacyOrally active inverse agonist
Compound 17a (Dihydro-pyrano[2,3-b]pyridine)CB1RPyran oxygen substitutionHigh EfficacyAttenuated hERG inhibition
Compound 12 (3,4-dihydro-2H-pyrano[2,3-b]pyridine)mGluR22,4-difluorophenyl group6.0 nMPotent NAM, high brain penetrance
Compound 13 (3,4-dihydro-2H-pyrano[2,3-b]pyridine)mGluR2p-OCH3 substitutionRetained (nM)Amenable to [11C] radiolabeling
Compound 20a (Pyrano(2,3-b)pyridine)HIF-1αPhenyl substitution2.5 μMStable toward oxidative metabolism
Compound 26a (Pyrano(3,2-b)pyridine)HIF-1αIsomeric core shift (3,2-b)1.3 μMSuperior translational inhibition
Section 3: Mechanistic Visualization

The logical progression of SAR optimization often requires balancing target affinity with downstream application needs (e.g., in vivo imaging). The workflow below illustrates the decision matrix for optimizing the mGluR2 NAM scaffold.

SAR_Workflow Lead Lead Compound 12 mGluR2 NAM (IC50 = 6.0 nM) SAR SAR Modification Replace p-F with p-OCH3 Lead->SAR Optimize for PET Analog Compound 13 Retained Affinity & Lipophilicity SAR->Analog Steric/Electronic Tolerance Radio Radiosynthesis [11C]CH3I O-methylation Analog->Radio Precursor Generation PET In Vivo PET Imaging Rat/Non-Human Primate Radio->PET High Molar Activity

Figure 1: SAR optimization workflow transitioning a potent mGluR2 NAM into a [11C]-labeled PET tracer.

Section 4: Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is explicitly defined so researchers understand why specific reagents and in-process controls (IPCs) are utilized.

Protocol A: Rh(III)-Catalyzed C–H Activation for Core Construction

Traditional syntheses of pyrano[2,3-b]pyridines rely on high-temperature Diels-Alder reactions. A modern, highly efficient alternative utilizes Rh(III)-catalyzed cascade annulation ().

  • Step 1: Reagent Preparation. Combine the arene precursor (1.0 equiv) and the alkyne dienophile (1.2 equiv) in a reaction vial. Add the Rh(III) catalyst[Cp*RhCl2]2 (5 mol%) and AgSbF6 (20 mol%).

    • Causality: The Rh(III) complex initiates C-H bond activation. AgSbF6 acts as a crucial halide scavenger, stripping chloride ligands to generate the highly active, cationic Rh(III) species required to drive the catalytic cycle.

  • Step 2: Solvent and Base Addition. Add CsOAc (2.0 equiv) and dichloroethane (DCE).

    • Causality: CsOAc facilitates the concerted metalation-deprotonation (CMD) step, significantly lowering the activation energy required for C-H cleavage.

  • Step 3: Reaction Execution. Stir the mixture at room temperature for 12 hours.

    • Causality: Operating at room temperature preserves sensitive functional groups (e.g., cyano moieties) that would otherwise degrade under classical thermal cyclization conditions.

  • Step 4: Self-Validation (IPC). Monitor the reaction via UV-Vis fluorescence (365 nm) and LC-MS.

    • Causality: The formation of the highly conjugated polycyclic pyrano[2,3-b]pyridine core yields a strongly fluorescent product. The appearance of fluorescence provides immediate, non-destructive visual confirmation of successful annulation prior to chromatographic isolation.

Protocol B: Radiosynthesis of[11C]-labeled Analogs for PET Imaging

Validating target engagement requires translating the optimized SAR analog into a radiotracer via rapid O-methylation.

  • Step 1: Precursor Activation. Dissolve the phenol precursor (1.0 mg) in anhydrous DMF (0.3 mL) and treat with Cs2CO3 (2.0 mg).

    • Causality: Cs2CO3 is selected over lighter alkali bases because the "cesium effect" (weak ion pairing in polar aprotic solvents) drastically enhances the nucleophilicity of the phenoxide ion, ensuring near-instantaneous reaction upon exposure to the radiolabel.

  • Step 2: Radiolabeling. Trap cyclotron-generated [11C]CH3I gas into the reaction vial at room temperature and react for exactly 5 minutes.

    • Causality: Rapid reaction kinetics are absolutely critical to minimize decay losses due to the short half-life of Carbon-11 ( t1/2​ = 20.4 min).

  • Step 3: Self-Validation (IPC) & Purification. Conduct an analytical radio-HPLC co-injection of the crude mixture spiked with a non-radioactive reference standard.

    • Causality: If the radioactive peak perfectly co-elutes with the UV peak of the standard, the identity of the radiotracer is definitively validated. Following this IPC, isolate the product via semi-preparative HPLC to achieve a molar activity exceeding 200 GBq/μmol.

References
  • Title: Dihydro-pyrano[2,3-b]pyridines and tetrahydro-1,8-naphthyridines as CB1 receptor inverse agonists: synthesis, SAR and biological evaluation. Source: Bioorganic & Medicinal Chemistry Letters (2010). URL: [Link]

  • Title: Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET imaging ligand for metabotropic glutamate receptor 2. Source: bioRxiv (2021). URL: [Link]

  • Title: Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway. Source: Cancer Chemotherapy and Pharmacology / PMC (2010). URL: [Link]

  • Title: Synthesis of Highly Fused Pyrano[2,3-b]pyridines via Rh(III)-Catalyzed C–H Activation and Intramolecular Cascade Annulation under Room Temperature. Source: The Journal of Organic Chemistry (2020). URL: [Link]

A Comparative Guide to the Kinase Selectivity of Substituted Pyrano[2,3-b]pyridine Inhibitors: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of kinase inhibitors with precise selectivity profiles is a cornerstone of modern targeted therapy. A compound's efficacy and safety are critically dependent on its activity against the intended target versus its off-target interactions across the human kinome. The pyrano[2,3-b]pyridine scaffold represents an emerging heterocyclic system with potential applications in kinase inhibition. However, a comprehensive review of publicly accessible data reveals that this specific scaffold remains relatively underexplored, with limited published kinase selectivity profiling data.

To provide a robust and technically valuable guide for researchers in this domain, this document will use the closely related and well-characterized pyrrolo[2,3-b]pyridine scaffold as a primary exemplar. This bioisosteric core is present in numerous clinical and preclinical kinase inhibitors, and its structure-activity relationships (SAR) have been extensively documented. By analyzing the selectivity profiles of substituted pyrrolo[2,3-b]pyridine inhibitors, we can establish a blueprint for the evaluation, comparison, and optimization of novel heterocyclic kinase inhibitors, including those based on the pyrano[2,3-b]pyridine core.

This guide will dissect the kinase selectivity profiles of exemplar compounds, detail the gold-standard experimental methodologies used to generate this data, and provide expert insights into interpreting the results to drive drug discovery programs.

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Kinase Inhibition

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure mimics the purine core of ATP, allowing it to effectively compete for the ATP-binding site of a wide range of kinases. The nitrogen at position 7 acts as a critical hydrogen bond acceptor, anchoring the molecule in the hinge region of the kinase domain—a fundamental interaction for potent inhibition. The amenability of the scaffold to substitution at multiple positions allows for the fine-tuning of potency and, crucially, selectivity.

Different substitutions can be strategically employed to exploit unique features of the target kinase's active site, such as the gatekeeper residue, the solvent front, and allosteric pockets, thereby achieving selectivity over other kinases with highly conserved ATP-binding sites.[1][2]

Comparative Kinase Selectivity Profiles

To illustrate how substitutions on the core scaffold dictate selectivity, we will compare two distinct series of pyrrolo[2,3-b]pyridine inhibitors targeting different kinases: Bruton's tyrosine kinase (BTK) and Glycogen Synthase Kinase-3β (GSK-3β).

Case Study 1: Pyrrolo[2,3-b]pyridine-based BTK Inhibitors

BTK is a critical kinase in B-cell receptor signaling, making it a key target for autoimmune diseases and B-cell malignancies. The following table summarizes the inhibitory activity of a representative compound from a series designed for potent and selective BTK inhibition.[2]

Table 1: Kinase Selectivity Profile of Compound 3p [2]

Kinase TargetIC50 (nM)Fold Selectivity vs. BTK
BTK 6.0 1
TEC11~2
ITK25~4
EGFR26~4
FGR>10,000>1667
LYN>10,000>1667
SRC>10,000>1667

Analysis: Compound 3p demonstrates potent inhibition of BTK.[2] It maintains high potency against closely related TEC family kinases (TEC, ITK) but shows remarkable selectivity against more distant kinases like FGR, LYN, and SRC. This profile is achieved through specific substitutions on the pyrrolo[2,3-b]pyridine core that exploit subtle differences in the active sites of these kinases. Such a profile is desirable as it minimizes off-target effects that could arise from inhibiting kinases like SRC, which are involved in numerous critical cellular processes.

Case Study 2: Pyrrolo[2,3-b]pyridine-based GSK-3β Inhibitors

GSK-3β is implicated in a range of pathologies, including Alzheimer's disease and bipolar disorder. Achieving selectivity for GSK-3β over other kinases, particularly Cyclin-Dependent Kinases (CDKs), is a significant challenge due to the high structural homology in their ATP-binding sites.

Table 2: Kinase Selectivity Profile of Compound 41 [3]

Kinase TargetIC50 (nM)Fold Selectivity vs. GSK-3β
GSK-3β 0.22 1
GSK-3α0.98~4.5
CDK1/CycB3.2~15
CDK2/CycA1.1~5
CDK5/p250.91~4
ROCK1>10,000>45,455
PKA>10,000>45,455

Analysis: Compound 41 is an exceptionally potent GSK-3β inhibitor with an IC50 in the sub-nanomolar range.[3] It displays excellent selectivity against unrelated kinases like ROCK1 and PKA. While it shows some activity against the highly similar GSK-3α isoform and several CDKs, it still maintains a reasonable selectivity window (4- to 15-fold).[3] This highlights the ability of specific substitution patterns to discriminate between even closely related kinases, a critical factor for developing a therapeutic candidate.

Key Signaling Pathway: BTK in B-Cell Activation

To understand the biological context of these inhibitors, it is essential to visualize their point of intervention. The diagram below illustrates the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK BCR->SYK LYN->BCR CD19 CD19 SYK->CD19 BTK BTK SYK->BTK PI3K PI3K CD19->PI3K PI3K->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Inhibitor Target AP1 AP-1 BTK->AP1 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB NFAT NFAT Ca_release->NFAT Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription NFAT->Transcription AP1->Transcription

Caption: The B-Cell Receptor (BCR) signaling cascade.

Experimental Protocols for Kinase Selectivity Profiling

The trustworthiness of any selectivity guide rests on the quality of its underlying experimental data. The choice of assay technology is critical, as different methods have distinct advantages and limitations. Below are protocols for two widely accepted, orthogonal approaches for determining kinase inhibitor selectivity.

Workflow for Kinase Inhibitor Profiling

A typical workflow involves an initial broad screen to identify potential targets followed by more detailed dose-response studies to confirm potency and selectivity.

Kinase_Profiling_Workflow Start Test Compound (e.g., Pyrano[2,3-b]pyridine analog) SingleDose Primary Screen (Single High Concentration, e.g., 1-10 µM) Start->SingleDose KinomePanel Broad Kinase Panel (e.g., KINOMEscan, >400 kinases) SingleDose->KinomePanel HitIdentification Hit Identification (% Inhibition > Threshold, e.g., 80%) KinomePanel->HitIdentification DoseResponse Secondary Screen (10-point Dose-Response Curve) HitIdentification->DoseResponse Primary Hits Potency Determine IC50 / Kd values DoseResponse->Potency SelectivityAnalysis Selectivity Analysis (Compare on-target vs. off-target potency) Potency->SelectivityAnalysis CellularAssay Cellular Target Engagement Assay (e.g., NanoBRET, Western Blot) SelectivityAnalysis->CellularAssay Validate in cells FinalProfile Generate Final Selectivity Profile CellularAssay->FinalProfile

Caption: A standard workflow for kinase inhibitor selectivity profiling.

Protocol 1: Competition Binding Assay (e.g., KINOMEscan®)

This method provides a quantitative measure of binding affinity (Kd) and is considered an industry gold standard for broad selectivity profiling. It measures the ability of a test compound to displace a reference ligand from the active site of a large panel of kinases.[4][5]

Principle: This is an active site-directed competition binding assay. Kinases are tagged with DNA and immobilized on a solid support. A promiscuous, immobilized ligand is bound to the kinase active site. The test compound is added in solution; if it binds to the kinase, it displaces the reference ligand. The amount of kinase remaining bound to the solid support is quantified via qPCR.[6]

Step-by-Step Methodology:

  • Preparation: A library of over 450 human kinases is expressed as fusions with a DNA tag.

  • Immobilization: An active-site directed reference ligand is coupled to a solid support (e.g., beads).

  • Binding Reaction: The kinase-DNA fusion protein is incubated with the ligand-coupled beads in the presence of the test compound (or DMSO as a vehicle control).

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase active site. Potent binders will prevent the kinase from binding to the beads.

  • Washing: Unbound kinase is removed by washing the beads.

  • Quantification: The amount of kinase-DNA fusion remaining on the beads is quantified using qPCR. A lower qPCR signal indicates stronger binding by the test compound.

  • Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. For dose-response experiments, these values are used to calculate the dissociation constant (Kd).

Causality and Trustworthiness: This assay directly measures binding to the kinase active site, independent of enzymatic activity or the nature of the substrate. This makes it broadly applicable to all types of inhibitors (Type I, Type II, allosteric) that interact with the active site.[4] The high-throughput nature and the breadth of the kinase panel provide a comprehensive and unbiased view of a compound's selectivity.[5]

Protocol 2: Radiometric Kinase Assay

This is a functional assay that directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[7] It is considered the gold standard for confirming inhibitory activity.[7]

Principle: The assay measures the incorporation of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific protein or peptide substrate by the target kinase. The amount of radioactivity incorporated is proportional to the kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate well, combine the kinase buffer, the specific peptide or protein substrate, the kinase enzyme, and the test compound at various concentrations (or DMSO control).

  • Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure robust activity and physiologically relevant results.[7]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot a portion of the reaction mixture onto a phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the anionic paper, while the unreacted, negatively charged [γ-³²P]ATP will not.

  • Washing: Wash the paper multiple times with a dilute acid solution (e.g., 0.5% phosphoric acid) to remove all unbound radiolabeled ATP.

  • Quantification: Dry the paper and quantify the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.[8]

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Trustworthiness: This assay provides a direct measure of functional inhibition of the kinase's catalytic activity. Its robustness and low background signal make it highly reliable.[7] By running the assay at physiologically relevant ATP concentrations (e.g., 1 mM), the resulting IC50 values can provide a more accurate representation of a compound's potential cellular activity.[7]

Conclusion and Future Directions

While the pyrano[2,3-b]pyridine scaffold is an intriguing starting point for kinase inhibitor design, the current lack of extensive public data necessitates a comparative approach using established bioisosteres like pyrrolo[2,3-b]pyridine. The case studies presented here demonstrate that strategic substitution of this core can yield inhibitors with high potency and exquisite selectivity profiles against diverse kinase targets.

For researchers investigating novel pyrano[2,3-b]pyridine derivatives, the path forward is clear. A systematic approach to profiling, beginning with broad competition binding assays and followed by orthogonal, functional validation with radiometric assays, is essential. This self-validating system ensures that the resulting selectivity profiles are both comprehensive and trustworthy. The detailed protocols and workflows provided in this guide offer a validated framework for these crucial early-stage drug discovery activities, enabling the confident identification and optimization of the next generation of selective kinase inhibitors.

References

  • A high-throughput radiometric kinase assay - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A High-Throughput Radiometric Kinase Assay - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • KINOMEscan Technology - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed. (2009, July 23). National Center for Biotechnology Information. [Link]

  • Radiometric kinase assays with scintillation counting - because you want your experiments to count! - YouTube. (2021, August 20). YouTube. [Link]

  • Radiometric Assay Brochure - Reaction Biology. (n.d.). Reaction Biology. [Link]

  • Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed. (2024). National Center for Biotechnology Information. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC. (2012, March 14). National Center for Biotechnology Information. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data | ACS Medicinal Chemistry Letters. (2012, March 14). ACS Publications. [Link]

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling | Ambit Biosciences Inc. (n.d.). Ambit Biosciences Inc. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (1997, July 18). National Center for Biotechnology Information. [Link]

  • Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - De - Current Medicinal Chemistry. (2024, January 1). Ingenta Connect. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022, January 5). MDPI. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. (n.d.). Drug Target Review. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). ACS Publications. [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity | Journal of Medicinal Chemistry. (2025, June 26). ACS Publications. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. (2025, March 5). National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed. (2024, July 26). National Center for Biotechnology Information. [Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities | Journal of Medicinal Chemistry. (2008, August 9). ACS Publications. [Link]

  • Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors | Journal of Chemical Information and Modeling. (2018, May 24). ACS Publications. [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PMC. (2025, February 20). National Center for Biotechnology Information. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11). MDPI. [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). ResearchGate. [Link]

  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed. (2015, August 1). National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of Pyrano[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The pyrano[2,3-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential.[1] Researchers have extensively explored its derivatives for a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3] The journey from a promising hit in a laboratory assay to a viable clinical candidate is, however, fraught with challenges. A critical hurdle in this process is establishing a reliable in vitro-in vivo correlation (IVIVC). This guide provides an in-depth comparison of the methodologies used to evaluate pyrano[2,3-b]pyridine compounds, offering insights into the causal factors that govern the translation of cellular activity to whole-organism efficacy.

The Foundational Step: In Vitro Assessment

The initial screening of any new chemical entity, including pyrano[2,3-b]pyridine derivatives, begins with in vitro assays. These experiments are essential for determining a compound's intrinsic biological activity at the cellular and molecular level. They are relatively high-throughput, cost-effective, and provide the first indication of a compound's potential.

Common In Vitro Assays for Cytotoxicity

The primary goal of anticancer drug discovery is to identify agents that can selectively kill or inhibit the proliferation of cancer cells. The most common approach is to screen compounds against a panel of human cancer cell lines.

  • MTT Assay: This colorimetric assay is a widely accepted standard for measuring cellular metabolic activity as an indicator of cell viability. Live cells with active reductases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the quantity of which is directly proportional to the number of living cells. Several studies on pyrano-pyridine derivatives have utilized this method to determine their half-maximal inhibitory concentration (IC50) values.[4][5]

  • SRB (Sulforhodamine B) Assay: An alternative to the MTT assay, the SRB assay measures cell density based on the measurement of cellular protein content. It offers advantages in terms of stability and lower interference from compound color.

The choice of cell lines is critical and should reflect the intended therapeutic application. For instance, studies on pyrano[2,3-b]pyridine derivatives have employed cell lines such as KB and HepG2 (human liver cancer), MCF-7 (human breast cancer), and HCT-116 (human colon cancer) to evaluate their cytotoxic potential.[6][7]

Target-Specific Assays

Beyond general cytotoxicity, it is crucial to understand the mechanism of action. Many pyridine-based compounds, including pyrano[2,3-b]pyridines, are designed as kinase inhibitors.[3][8]

  • Kinase Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific enzyme, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in oncology.[3]

Experimental Workflow: From Compound to IC50

The following diagram illustrates a typical workflow for determining the in vitro cytotoxicity of a novel pyrano[2,3-b]pyridine compound.

G cluster_prep Preparation cluster_assay MTT Assay Execution cluster_analysis Data Analysis A Synthesize & Purify Pyrano[2,3-b]pyridine Derivative B Prepare Stock Solution (e.g., in DMSO) A->B E Treat Cells with Serial Dilutions of Compound B->E C Culture Cancer Cell Lines (e.g., HepG2, MCF-7) D Seed Cells in 96-well Plates C->D D->E F Incubate for 48-72h E->F G Add MTT Reagent F->G H Incubate & Solubilize Formazan Crystals G->H I Measure Absorbance (OD at 570nm) H->I J Calculate % Cell Viability vs. Control I->J K Plot Dose-Response Curve & Determine IC50 Value J->K

Caption: Workflow for In Vitro Cytotoxicity Screening.

Summary of In Vitro Activity Data

The following table summarizes representative in vitro cytotoxicity data for various pyrano[2,3-b]pyridine and related derivatives from published literature.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
4H-Pyrano[2,3-b]pyridine8aHepG24.0[6]
4H-Pyrano[2,3-b]pyridine8aKB2.0[6]
4H-Pyrano[2,3-b]pyridine8bHepG2 / KB8.0[6]
4H-Pyrano[2,3-b]pyridine8dHepG216.0[6]
Thio-pyrano[2,3-b]pyridineCompound 5MCF-7Potent Activity[7]
Thio-pyrano[2,3-b]pyridineCompound 5HCT-116Potent Activity[7]
Pyrano[3,2-c]pyridine4-CP.PMCF-760 ±4.0[4][5]

The Proving Ground: In Vivo Validation

A potent IC50 value is a necessary but insufficient criterion for a successful drug candidate. The compound must demonstrate efficacy and acceptable safety in a living organism. In vivo models are indispensable for evaluating a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its overall therapeutic index.

Common In Vivo Models
  • Murine Models: Mice are the most common preclinical models. For cancer research, this often involves xenograft models, where human cancer cells are implanted into immunocompromised mice. Another model is the use of ascites tumors, where cancer cells are injected into the peritoneal cavity, leading to the accumulation of fluid.[7][9]

  • Zebrafish Models: The zebrafish (Danio rerio) is emerging as a powerful model for rapid in vivo screening. Their optical transparency allows for real-time imaging of tumor progression and response to treatment. One study successfully used an AlCl3-induced zebrafish model to evaluate the in vivo efficacy of a related pyrrolo[2,3-b]pyridine derivative for Alzheimer's disease.[10]

Key In Vivo Endpoints
  • Antitumor Efficacy: This is typically measured by the inhibition of tumor growth, reduction in tumor volume, or increased survival time of the treated animals compared to a control group.

  • Toxicity: Acute and chronic toxicity studies are performed to identify the maximum tolerated dose (MTD) and to observe any adverse effects on vital organs and animal behavior.[10][11]

Case Study: Correlating In Vitro Potency to In Vivo Efficacy

A study on novel thiopyrano[2,3-b]pyridine derivatives provides a clear example of the IVIVC process.[7][9]

  • In Vitro Screening: A series of compounds were tested for cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer cell lines. Compound 5 (TP5) was identified as the most potent derivative, exhibiting significant inhibitory activity.[7]

  • In Vivo Evaluation: Based on its promising in vitro profile, Compound 5 was advanced to an in vivo study. Its cytotoxicity was evaluated against ascites tumors in mice.[7][9]

  • The Correlation: The potent in vitro activity of Compound 5 successfully translated into in vivo efficacy, demonstrating its potential as an anticancer agent.[7] This successful correlation underscores the importance of the initial cell-based assays in identifying promising candidates for further development.

However, a positive correlation is not always guaranteed. A compound with a nanomolar IC50 in vitro can fail spectacularly in vivo. This discrepancy is often attributed to the complex interplay of ADME/T properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). For instance, pyridine derivatives are known to be metabolized by Cytochrome P450 enzymes, which can significantly alter their bioavailability and efficacy in vivo.[8]

Factors Influencing In Vitro-In Vivo Correlation

The following diagram illustrates the critical factors that bridge the gap between a compound's activity in a petri dish and its performance in a living system.

G InVitro In Vitro Activity (e.g., IC50) ADME ADME Properties InVitro->ADME informs PD Pharmacodynamics (PD) InVitro->PD informs InVivo In Vivo Efficacy (e.g., Tumor Regression) ADME->InVivo governs PK Pharmacokinetics (PK) ADME->PK PK->InVivo determines exposure PD->InVivo relates exposure to effect Tox Toxicity Tox->InVivo limits dosage

Caption: Key Factors Governing IVIVC.

Methodologies: Detailed Protocols

To ensure reproducibility and scientific rigor, detailed protocols are essential.

Protocol 1: In Vitro MTT Cytotoxicity Assay

This protocol is adapted from methodologies described for pyrano-pyridine derivatives.[4][5]

  • Cell Seeding: Culture human cancer cells (e.g., MCF-7) to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of the test pyrano[2,3-b]pyridine compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (including a vehicle control with DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Murine Ascites Tumor Model

This protocol is a generalized procedure based on studies evaluating pyridine-fused heterocycles.[7][9]

  • Animal Acclimatization: Use healthy adult Swiss albino mice, housed in standard conditions with free access to food and water. Allow them to acclimatize for at least one week before the experiment. All animal procedures must be approved by an Institutional Animal Ethics Committee.

  • Tumor Inoculation: Inoculate mice intraperitoneally with a suspension of a suitable tumor cell line (e.g., Ehrlich Ascites Carcinoma cells, ~1x10⁶ cells per mouse).

  • Grouping and Treatment: 24 hours after inoculation, randomly divide the mice into groups (n=6-10 per group):

    • Group I: Normal Control (no tumor, no treatment).

    • Group II: Tumor Control (tumor-bearing, treated with vehicle).

    • Group III: Positive Control (tumor-bearing, treated with a standard drug like 5-fluorouracil).

    • Group IV, V, etc.: Test Groups (tumor-bearing, treated with different doses of the pyrano[2,3-b]pyridine compound).

  • Drug Administration: Administer the test compound and control drugs (typically via intraperitoneal or oral route) daily for a specified period (e.g., 9-14 days).

  • Monitoring: Monitor the animals daily for body weight, general health, and mortality.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals. Collect and measure the volume of ascitic fluid. Analyze hematological parameters (WBC, RBC, hemoglobin) and biochemical markers from blood samples. Calculate the mean survival time (MST) and the percentage increase in life span (%ILS) for each group.

Conclusion and Future Directions

The successful development of pyrano[2,3-b]pyridine derivatives as therapeutic agents hinges on a robust and predictive IVIVC. While in vitro assays are invaluable for high-throughput screening and mechanism-of-action studies, they only tell part of the story. A compound's journey through a living system introduces the complexities of ADME/T, which ultimately dictate its success or failure.

Future research should focus on developing more predictive in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, which better mimic the physiological environment. Furthermore, early-stage ADME and toxicology profiling, alongside cellular assays, will provide a more holistic view of a compound's potential. By carefully selecting assays, understanding their limitations, and methodically bridging the gap to in vivo models, researchers can more efficiently translate the promising biological activity of pyrano[2,3-b]pyridines into next-generation therapies.

References

  • ResearchGate. (2026, January 9). Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives | Request PDF. ResearchGate. [Link]

  • Taylor & Francis. (2020, May 18). Full article: Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives. [Link]

  • ResearchGate. (2020, May 18). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. [Link]

  • PubMed. (2019, September 15). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. [Link]

  • MDPI. (2024, February 2). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. [Link]

  • Acta Biochimica Polonica. (2018, August 27). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 Breast Cancer Cells. [Link]

  • Global Research Online. (2023, July 20). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. [Link]

  • PMC. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. [Link]

  • ResearchGate. (2026, March 3). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 Breast Cancer Cells. [Link]

  • PubMed. (2025, March 5). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. [Link]

  • RSC Publishing. (2023, May 24). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer. [Link]

  • MedChemComm (RSC Publishing). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. [Link]

  • ResearchGate. (2025, August 6). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. [Link]

  • Bentham Science Publishers. (2023, November 1). Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. [Link]

  • International Journal of Research in Pharmacy and Science. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

  • ResearchGate. (2026). Design, Synthesis, Cytotoxicity, and Docking Study of New Pyrano [3, 2–c] Pyridine - Based Derivatives | Request PDF. [Link]

  • IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PMC. Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine.

A review of available data indicates that specific safety and disposal information for this compound is not readily published. Therefore, this guide is built upon a foundation of chemical structure analysis, drawing parallels to analogous compounds and adhering to established best practices for hazardous waste management. This risk-based approach ensures that our procedures are both scientifically sound and operationally safe.

Part 1: Hazard Assessment & Characterization

The fundamental principle of safe disposal is a thorough understanding of the material's hazards. Since a specific Safety Data Sheet (SDS) is unavailable, we must infer the potential risks by dissecting the molecule's constituent parts: the pyrano[2,3-b]pyridine core and the dimethoxymethyl (acetal) functional group.

  • Pyrano[2,3-b]pyridine Core: This heterocyclic system is composed of a pyridine ring fused to a dihydropyran ring. Pyridine and its derivatives are well-documented as being flammable, harmful if swallowed, inhaled, or in contact with skin, and capable of causing serious eye and skin irritation[1][2][3][4].

  • Dimethoxymethyl Group (Acetal): Acetals are generally stable under neutral or basic conditions. However, they can undergo hydrolysis in the presence of acid to revert to their parent aldehyde and alcohol—in this case, the corresponding pyridine-6-carboxaldehyde and methanol[5]. This reactivity must be considered, especially when choosing storage containers and segregating waste streams.

Based on this analysis, it is prudent to treat 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine as a hazardous substance.

Table 1: Inferred Hazard Profile

Hazard Class Inferred Properties & Rationale GHS Pictogram (Anticipated)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin, based on data for pyridine derivatives[3][6][7]. pictogram
Skin/Eye Irritation Expected to cause skin and serious eye irritation, a common characteristic of both pyridine and dihydropyran compounds[6][8]. pictogram
Flammability The pyridine and dihydropyran moieties suggest the compound may be a flammable solid or have a low flashpoint if liquid at elevated temperatures[2][8][9]. pictogram

| Reactivity | Incompatible with strong acids and oxidizing agents. Acidic conditions can induce hydrolysis of the acetal group[5][6]. | |

Part 2: Pre-Disposal Safety & Handling

Proper handling and temporary storage of waste are critical to prevent accidental exposure and ensure environmental compliance.

Engineering Controls: All handling and preparation of this chemical waste must be conducted within a certified chemical fume hood to minimize inhalation exposure[10].

Personal Protective Equipment (PPE): Before handling any waste containing this compound, all personnel must be equipped with the appropriate PPE.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection Wear tightly fitting safety goggles or a face shield. Protects against splashes and potential vapors causing serious eye irritation[6][10].
Hand Protection Handle with chemical-resistant, impermeable gloves (e.g., nitrile rubber). Inspect gloves for integrity before use. Prevents skin contact, as the compound is presumed to be harmful and a skin irritant[10].

| Skin & Body | Wear a flame-retardant laboratory coat and closed-toe shoes. | Protects against accidental spills and contact with skin[10]. |

Part 3: Step-by-Step Disposal Protocol

The disposal of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine must be managed as hazardous chemical waste. Do not pour this chemical, or solutions containing it, down the drain[11][12].

Step 1: Waste Segregation Proper segregation is the most critical step to prevent dangerous reactions and ensure proper disposal. Keep different waste streams separate.

  • Solid Waste: Unused or expired pure 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine.

  • Liquid Waste: Solutions containing the compound (e.g., from reaction workups, in organic solvents).

  • Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound.

  • Sharps Waste: Contaminated needles, syringes, or broken glassware.

Step 2: Containerization Use only appropriate, designated containers for chemical waste.

  • Solid & Liquid Waste: Collect in a robust, leak-proof container with a tightly sealing screw cap. The container must be made of a compatible material (e.g., glass or high-density polyethylene)[13][14]. Never use containers that previously held incompatible chemicals, particularly strong acids, to avoid accidental hydrolysis of the acetal[15].

  • Contaminated Labware: Place in a designated, labeled, combustible waste container with a lid[15].

  • Sharps Waste: Collect exclusively in a rigid, puncture-proof sharps container that meets institutional and regulatory standards[16].

Step 3: Labeling Accurate labeling is a legal and safety requirement.

  • All waste containers must be clearly labeled with a "Hazardous Waste" tag.

  • The label must include the full chemical name: "6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine" and list all other components and their approximate concentrations[13][15].

  • Indicate the relevant hazards (e.g., "Toxic," "Irritant," "Flammable Solid").

  • Include the date the waste was first added to the container and the name of the generating laboratory/researcher[15].

Step 4: Final Disposal Pathway The only acceptable method for the final disposal of this compound is through a licensed environmental waste management contractor.

  • Storage: Store the properly labeled and sealed waste containers in a designated satellite accumulation area within or near the laboratory[17]. This area must be well-ventilated, away from heat or ignition sources, and separate from incompatible chemicals[2].

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company to schedule a pickup[18].

  • Treatment: The contractor will transport the waste to a permitted facility for disposal, which will likely involve high-temperature incineration[1]. This method is chosen because it ensures the complete destruction of the organic molecule, preventing its release into the environment.

Part 4: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.

  • Don PPE: Before cleanup, don the full PPE outlined in Table 2.

  • Contain & Absorb: For small spills, cover with a non-combustible, inert absorbent material such as sand, diatomite, or vermiculite[2][10].

  • Collect: Carefully scoop the absorbed material and spilled solid using non-sparking tools into a designated, sealable container for hazardous waste disposal[12].

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., alcohol) and paper towels. Place the used towels in the contaminated labware waste container[6][10].

  • Label & Dispose: Label the spill cleanup waste container and manage it for disposal along with other hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine waste streams.

G cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Packaging & Labeling cluster_3 Storage & Final Disposal gen Generation of Waste (Pure Compound, Solution, Contaminated Items) solid Solid Waste (Pure Compound) gen->solid Segregate Immediately liquid Liquid Waste (Solutions) gen->liquid Segregate Immediately ppe Contaminated Labware (Gloves, Paper) gen->ppe Segregate Immediately sharps Contaminated Sharps (Glassware, Needles) gen->sharps Segregate Immediately container_solid Sealable, Compatible Container solid->container_solid container_liquid Sealable, Compatible Container liquid->container_liquid container_ppe Labeled Waste Bag or Bin ppe->container_ppe container_sharps Puncture-Proof Sharps Container sharps->container_sharps label_node Apply Hazardous Waste Label (Full Chemical Name, Hazards, Date) container_solid->label_node container_liquid->label_node container_ppe->label_node container_sharps->label_node storage Store in Designated Satellite Accumulation Area label_node->storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal incineration High-Temperature Incineration disposal->incineration Final Treatment

Caption: Disposal workflow for 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Guidelines for Chemical Waste Disposal. (n.d.). Natural Sciences Research Institute. Retrieved from [Link]

  • Pyridine-D5 (D, 99.5%) Safety Data Sheet. (2018, September 12). Novachem. Retrieved from [Link]

  • 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Disposal of Chemical Waste. (n.d.). University of Cambridge Safety Office. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Chemical Waste Disposal SOP. (2016, March 16). NUS Medicine. Retrieved from [Link]

  • Safety Data Sheet PYRIDINE. (2024, June 26). ChemSupply Australia. Retrieved from [Link]

  • Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Removing Acetals – Reaction and Mechanism. (2020, November 21). Dr. C [YouTube]. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide researchers and drug development professionals with a comprehensive, self-validating framework for handling 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine .

Beyond simply listing safety gear, this guide explains the mechanistic causality behind each protocol. Understanding how this specific heterocyclic building block behaves chemically and physically is the key to mitigating occupational hazards and ensuring experimental integrity.

Mechanistic Toxicology & Reactivity Profile

To handle 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine safely, one must first understand its structural vulnerabilities. The molecule consists of a pyranopyridine core substituted with a dimethoxymethyl group (an acetal).

  • Pyranopyridine Core Hazards: The basic nitrogen within the pyridine ring acts as a strong localized nucleophile. Upon contact with human tissue, it can cause severe ocular damage and skin irritation (Eye Irrit. 2A, Skin Irrit. 2).

  • Acetal Reactivity (The Hidden Hazard): The 6-(dimethoxymethyl) moiety is stable under neutral and basic conditions but undergoes rapid hydrolysis in the presence of strong acids. Causality: Acidic cleavage of this acetal releases methanol and the corresponding formyl-pyranopyridine. Methanol introduces a secondary risk of systemic toxicity (optic nerve damage) and localized flammability[1]. Therefore, all operational and waste protocols must strictly isolate this compound from acidic environments.

Quantitative PPE & Safety Thresholds

The following table summarizes the required Personal Protective Equipment (PPE) alongside the quantitative thresholds and mechanistic rationale for each selection.

Safety ParameterSpecification / Quantitative DataMechanistic Causality & Rationale
Hand Protection Nitrile gloves (Thickness ≥ 0.11 mm)Pyridine derivatives permeate latex rapidly. Nitrile provides superior chemical resistance against heterocyclic organics.
Breakthrough Time > 480 minutes (Full shift)Ensures complete protection against solid particulate exposure during prolonged synthetic workflows.
Eye Protection ANSI Z87.1 tight-fitting gogglesThe basic nitrogen in the pyridine ring causes severe corneal damage; tight seals prevent dust ingress.
Respiratory N95/P100 particulate respiratorFine powders of substituted pyranopyridines can accumulate static and aerosolize, causing respiratory tract irritation (STOT SE 3).
Hood Face Velocity 80–120 feet per minute (fpm)Creates a self-validating aerodynamic barrier that prevents aerosolized powder from breaching the sash boundary.
Waste Stream pH Maintained at pH 7.0–9.0Strictly prevents the acid-catalyzed hydrolysis of the dimethoxymethyl group and subsequent methanol off-gassing.

Step-by-Step Operational Methodology

Every step in this protocol is designed to be a self-validating system, ensuring that a failure in one step is caught before it cascades into an exposure event.

Step 1: Pre-Operation Environmental Setup
  • Validate Airflow: Verify that the fume hood monitor reads between 80–120 fpm. Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily without violent fluttering.

  • Chemical Clearance: Remove all strong acids (e.g., HCl, TFA, Sulfuric Acid) from the immediate workspace. Causality: Eliminates the risk of accidental acetal hydrolysis if a spill occurs.

Step 2: Static-Free Weighing & Transfer
  • Grounding: Use a static-dissipative spatula (e.g., PTFE-coated or grounded stainless steel). Causality: 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a dry solid that accumulates static charge. Static discharge can cause the powder to repel from the spatula and aerosolize into the user's breathing zone.

  • Enclosed Transfer: Weigh the material directly into a tared, sealable vial inside the balance enclosure. Seal the vial before moving it to the main reaction hood.

Step 3: Solubilization & Reaction Setup
  • Pre-Dissolution: Inject an aprotic solvent (e.g., Dichloromethane, DMF) into the sealed vial via a syringe before opening it to the larger reaction vessel.

  • Transfer: Transfer the solubilized intermediate via cannula or syringe into the main reactor. Causality: Handling the chemical as a liquid solution rather than a dry powder completely neutralizes the inhalation hazard during complex reaction setups.

Step 4: Post-Reaction Decontamination
  • Surface Quenching: Wipe down the balance and fume hood surfaces with a damp cloth soaked in a neutral solvent (e.g., 70% Isopropanol).

  • Doffing: Remove gloves inside out, ensuring the contaminated exterior never touches bare skin. Wash hands immediately with soap and water.

Operational & Emergency Workflow Visualization

The following diagram outlines the logical progression of handling this chemical, including the critical decision matrix for emergency spill response.

G N1 Pre-Operation: Fume Hood & PPE Check N2 Weighing & Transfer (Static-Dissipative) N1->N2 Verified N3 Solubilization & Reaction (Avoid Strong Acids) N2->N3 Transferred N4 Spill or Exposure Detected? N3->N4 Monitor N5 Emergency Protocol: Evacuate & Contain N4->N5 Yes N6 Neutral Quenching & Waste Segregation N4->N6 No N5->N6 Resolved N7 Final Decontamination & PPE Doffing N6->N7 Completed

Workflow for the safe handling and emergency response of pyranopyridine derivatives.

Spill Response & Waste Disposal Plan

Emergency Spill Protocol: If a spill occurs, do not use water if acidic reagents are nearby . Sweep up the solid using an absorbent pad dampened with a neutral solvent (like ethanol) to prevent dust generation. Place the contaminated materials into a sealed, properly labeled hazardous waste container.

Waste Segregation Plan:

  • Categorization: Dispose of as Non-Halogenated Organic Solid Waste (unless it has been reacted with halogenated solvents like DCM).

  • pH Validation: Before sealing the waste drum, use a pH strip to confirm the waste stream is neutral to basic (pH 7.0–9.0). Causality: If the waste stream is acidic, the dimethoxymethyl group will slowly hydrolyze inside the sealed drum, generating methanol gas. Over time, this builds pressure and creates a severe explosion hazard in the waste storage facility.

References

  • . "Safety Information: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine." Sigma-Aldrich Safety Data Sheets. Accessed March 21, 2026.

  • . "Safety Data Sheet (United States): 6-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine." AK Scientific Product Database. Accessed March 21, 2026.[1]

Sources

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Retrosynthesis Analysis

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6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
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6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.